1H and 13C NMR chemical shifts for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the 1H and 13C NMR Spectral Analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established principles of NMR spectroscopy and substituent effects on the indole scaffold to furnish a robust, predictive assignment. By analyzing data from foundational structures such as indole-3-carbaldehyde, 2-tert-butyl-1H-indole, and various 5-substituted indoles, we offer a detailed interpretation of the anticipated spectrum. This guide is designed for researchers, scientists, and drug development professionals, providing not only predicted spectral data but also a field-proven, step-by-step experimental protocol for acquiring and validating the NMR data for this and structurally related compounds.
Introduction: The Structural Elucidation Challenge
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1] The compound 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde incorporates several key structural features: a bulky tert-butyl group at the electron-rich C2 position, an ethyl substituent on the benzene ring at C5, and a formyl group at the C3 position. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[2] This guide addresses the specific challenge of assigning the 1H and 13C NMR spectra of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Our approach is predictive, grounded in the systematic analysis of substituent-induced chemical shifts (SCS) on the indole core. The causality behind these predictions is explained by considering the electronic (inductive and resonance) and steric effects of each substituent.
Predicted NMR Spectral Data
The chemical shifts presented herein are predicted based on data for indole-3-carbaldehyde as the parent structure, with modifications based on the known effects of C2-tert-butyl and C5-ethyl substituents.[3][4] All shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The proposed atom numbering scheme is detailed in the diagram below.
Caption: Atom numbering for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Predicted 1H NMR Chemical Shifts
The predicted 1H NMR spectrum is based on an analysis in DMSO-d6, a common solvent for indole derivatives that promotes the observation of the N-H proton.[3]
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Predicted J (Hz)
Rationale for Prediction
H1 (N-H)
~12.1
Broad Singlet (br s)
-
The indole N-H proton is typically deshielded and appears as a broad singlet, often above 11 ppm in DMSO-d6.[5]
H10 (CHO)
~9.9
Singlet (s)
-
The aldehyde proton is strongly deshielded by the carbonyl group and is expected to be a sharp singlet. Its proximity to the bulky tert-butyl group may cause a slight upfield shift compared to unsubstituted indole-3-carbaldehyde.
H4
~8.0
Singlet (s) or narrow Doublet (d)
~1.5 (if coupled to H6)
This proton is peri to the C3a-C7a bond and is deshielded by the aldehyde group. The adjacent C5 is substituted, so coupling to H6 will be a small meta-coupling, if observable.
H7
~7.5
Doublet (d)
~8.5
Ortho-coupled to H6. Its chemical shift is generally downfield in indole systems.
H6
~7.1
Doublet of Doublets (dd)
~8.5, ~1.5
Ortho-coupled to H7 and meta-coupled to H4. The ethyl group at C5 will cause a slight upfield shift.
H-Ethyl (CH₂)
~2.7
Quartet (q)
~7.6
Typical chemical shift for a benzylic methylene group, coupled to the adjacent methyl protons.
H-tert-Butyl (CH₃)
~1.4
Singlet (s)
-
The nine equivalent protons of the tert-butyl group will appear as a strong singlet in the aliphatic region.
H-Ethyl (CH₃)
~1.2
Triplet (t)
~7.6
Coupled to the adjacent methylene protons.
Predicted 13C NMR Chemical Shifts
The predicted 13C NMR shifts are also based on an analysis in DMSO-d6.
Carbon Assignment
Predicted δ (ppm)
Rationale for Prediction
C10 (CHO)
~185.0
The aldehyde carbonyl carbon is highly deshielded and typically resonates in this region.[6]
C2
~148.0
The C2 carbon bearing the tert-butyl group is expected to be significantly downfield due to the alpha-carbon effect of the substituent.[4]
C7a
~137.0
A quaternary carbon of the indole ring, its shift is influenced by the fusion of the two rings.
C5
~134.0
The C5 carbon bearing the ethyl group will be shifted downfield.
C3a
~126.0
A quaternary carbon, generally found in this region for indole systems.
C4
~124.0
Shifted slightly downfield due to the anisotropic effect of the C3-aldehyde group.
C7
~123.0
Aromatic CH carbon, typically found in this region.
C6
~122.5
Aromatic CH carbon, shifted slightly upfield by the electron-donating ethyl group at C5.
C3
~118.0
The C3 carbon is shielded in indole-3-carbaldehydes.
C-tert-Butyl (quat.)
~33.0
The quaternary carbon of the tert-butyl group.
C-tert-Butyl (CH₃)
~30.0
The three equivalent methyl carbons of the tert-butyl group.
C-Ethyl (CH₂)
~28.0
The benzylic carbon of the ethyl group.
C-Ethyl (CH₃)
~16.0
The terminal methyl carbon of the ethyl group.
Experimental Protocol for NMR Data Acquisition and Validation
To experimentally verify the predicted assignments and confirm the structure of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a systematic, multi-step NMR analysis is required. This protocol serves as a self-validating system, where data from one experiment is used to corroborate the findings of another.
Sample Preparation
The quality of the NMR data is critically dependent on proper sample preparation.[7]
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent. DMSO-d6 is recommended for its ability to dissolve a wide range of organic compounds and for observing labile protons like N-H.[8] Alternatively, CDCl3 can be used, though the N-H signal may be broader and more difficult to observe.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both 1H and 13C).
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition Workflow
The following sequence of experiments on a high-field NMR spectrometer (≥400 MHz) is recommended for complete structural assignment.[9]
Mass spectrometry fragmentation pathways of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde Authored by: Senior Application Scientist Abstract This technical guide provides a comprehens...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fragmentation patterns by examining the distinct behaviors of the indole-3-carbaldehyde core, the 2-tert-butyl substituent, and the 5-ethyl group. By synthesizing foundational principles of mass spectrometry with established fragmentation mechanisms of related chemical moieties, this guide offers a predictive framework for the structural characterization of this and similar substituted indole derivatives. The discussion is supported by detailed mechanistic diagrams and a summary of expected key fragment ions, providing a robust, self-validating system for spectral interpretation.
Introduction: The Significance of Substituted Indoles
Substituted indoles are a paramount class of heterocyclic compounds, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and naturally occurring bioactive molecules.[1] The precise substitution pattern on the indole nucleus dictates the compound's biological activity, making unambiguous structural confirmation a critical step in research and development. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for this purpose, as it generates reproducible fragmentation patterns that act as a molecular fingerprint.[2]
This guide focuses on the fragmentation behavior of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a molecule with distinct functional groups that each contribute to a unique and predictable mass spectrum. Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental to impurity identification, metabolite characterization, and quality control in a regulated environment.[1]
Foundational Principles of Fragmentation in EI-MS
Upon electron impact, a molecule is ionized to form a molecular ion (M+•), which is a radical cation.[3] This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation pathways are governed by several key principles:
Cleavage of the Weakest Bonds: Fragmentation is initiated at the most labile bonds.
Formation of Stable Products: Pathways that lead to the formation of stable carbocations, radicals, and neutral molecules are favored. The stability of carbocations follows the order: tertiary > secondary > primary.
Influence of Functional Groups: The fragmentation is directed by the functional groups present in the molecule, as they influence electron distribution and bond strengths.
For 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, the fragmentation will be a composite of the characteristic behaviors of the indole ring, the tert-butyl group, and the ethyl and carbaldehyde substituents.
Proposed Fragmentation Pathways
The molecular weight of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is 229.32 g/mol . The molecular ion peak (M+•) is expected at m/z 229.
Fragmentation of the 2-tert-Butyl Group
The most prominent initial fragmentation is anticipated to be the loss of a methyl radical (•CH₃) from the tert-butyl group. This is due to the formation of a highly stable tertiary carbocation.[4]
Pathway 1: Loss of a Methyl Radical ([M-15]⁺)
Mechanism: α-cleavage occurs within the tert-butyl group, ejecting a methyl radical.
Resulting Ion: A resonance-stabilized tertiary carbocation at m/z 214 . This is expected to be a major peak, potentially the base peak, in the spectrum.
Caption: Fragmentation pathways involving the carbaldehyde group.
Fragmentation of the 5-Ethyl Group
The ethyl group on the benzene ring of the indole nucleus can undergo benzylic cleavage.
Pathway 5: Benzylic Cleavage ([M-15]⁺)
Mechanism: Loss of a methyl radical (•CH₃) from the ethyl group.
Resulting Ion: A benzylic carbocation at m/z 214 . This ion is isomeric with the ion formed from the loss of a methyl group from the tert-butyl substituent and will contribute to the intensity of this peak.
Fragmentation of the Indole Nucleus
The indole ring itself can fragment, although this typically occurs after the loss of substituents. A characteristic fragmentation of the indole core is the loss of hydrogen cyanide (HCN).
[5][6]
Pathway 6: Loss of HCN from Key Fragments
Mechanism: Following initial fragmentations, the resulting ions can undergo rearrangement and elimination of HCN.
Example: The ion at m/z 214 could lose HCN to produce a fragment at m/z 187 .
A Sequential Fragmentation Pathway
A logical and dominant sequential pathway can be proposed, starting with the most favorable fragmentation:
M+• (m/z 229) → [M-15]⁺ (m/z 214): The initial and most significant fragmentation is the loss of a methyl radical from the tert-butyl group to form the stable ion at m/z 214.
[m/z 214] → [m/z 186]: This ion can then lose carbon monoxide (CO) from the aldehyde group.
[m/z 186] → [m/z 171]: Subsequent loss of a methyl radical from the ethyl group via benzylic cleavage.
Caption: A proposed sequential fragmentation pathway.
Summary of Expected Key Fragment Ions
The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
m/z
Proposed Identity
Fragmentation Pathway
Expected Relative Abundance
229
Molecular Ion [M]⁺•
-
Moderate to Low
214
[M - CH₃]⁺
Loss of •CH₃ from tert-butyl or ethyl group
High (likely Base Peak)
200
[M - CHO]⁺ or [M - H - CO]⁺
Loss of formyl radical or sequential loss
Moderate
186
[M - CH₃ - CO]⁺
Sequential loss from m/z 214
Moderate
171
[M - CH₃ - CO - CH₃]⁺
Sequential loss from m/z 186
Moderate to Low
57
[C(CH₃)₃]⁺
tert-butyl cation
Moderate
Experimental Protocol for GC-MS Analysis
To empirically validate these proposed pathways, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
[1]
Objective: To acquire the electron ionization mass spectrum of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and identify its fragmentation pattern.
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
Carrier Gas Flow: 1.0 mL/min (constant flow).
MS Conditions:
Ion Source: Electron Ionization (EI)
Ionization Energy: 70 eV
Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Scan Range: m/z 40-500
Data Analysis:
Identify the chromatographic peak corresponding to the analyte.
Extract the mass spectrum from this peak.
Identify the molecular ion and major fragment ions.
Compare the observed fragments with the predicted fragments in this guide.
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The fragmentation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde under electron ionization is a predictable process driven by the inherent chemical properties of its constituent functional groups. The dominant fragmentation pathway is the loss of a methyl radical to form a highly stable [M-15]⁺ ion at m/z 214. Secondary fragmentation events involving the carbaldehyde group and further cleavages of the alkyl substituents provide a rich tapestry of ions that, when considered together, offer a definitive structural confirmation. This guide provides a robust theoretical framework that, when coupled with empirical data from the outlined GC-MS protocol, enables confident identification and characterization of this and structurally related indole derivatives.
References
Abdel-Hay, K. M., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Applied Spectroscopy, 73(4), 433-443. Available at: [Link]
Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050. Available at: [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
Kuck, D., et al. (1992). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 27(9), 923-931. Available at: [Link]
Mroczek, T., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Current Issues in Pharmacy and Medical Sciences, 29(2), 79-84. Available at: [Link]
Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(4), 85. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense bas... Available at: [Link]
Mechanism of Vilsmeier-Haack Formylation for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: A Comprehensive Technical Guide
Executive Summary The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, enabling the highly regioselective formylation of electron-rich aromatic and heteroaromatic systems. This whitepaper pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Vilsmeier-Haack reaction is a cornerstone transformation in organic synthesis, enabling the highly regioselective formylation of electron-rich aromatic and heteroaromatic systems. This whitepaper provides an in-depth analysis of the mechanistic causality, rational substrate design, and protocol validation for the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde . Designed for drug development professionals and synthetic chemists, this guide bridges theoretical electron-pushing mechanisms with field-proven, self-validating experimental workflows.
Rational Design & Substrate Profiling
Indole systems are inherently electron-rich, with the fused pyrrole ring exhibiting enamine-like reactivity. The C-3 position of an unsubstituted indole is approximately
1013
times more reactive than benzene towards electrophilic aromatic substitution (EAS) [1].
In the specific case of 2-(tert-butyl)-5-ethyl-1H-indole , the substrate is uniquely primed for exclusive C-3 formylation due to two synergistic effects:
Steric Directing Effect (C-2 Blocking): The bulky 2-tert-butyl group completely shields the C-2 position. In many indole functionalizations, C-2 can act as a competitive nucleophilic site if C-3 is occupied or if thermodynamic equilibration occurs. The tert-butyl group prevents any competitive C-2 formylation or intermolecular dimerization, enforcing absolute C-3 regioselectivity.
Electronic Activation (C-5 Hyperconjugation): The 5-ethyl group provides weak but significant electron donation via hyperconjugation (+I effect) into the fused benzene ring. This electron density delocalizes into the pyrrole system, further elevating the nucleophilicity of the C-3 carbon and accelerating the initial electrophilic attack [2].
Mechanistic Elucidation: The Causality of Formylation
The Vilsmeier-Haack formylation operates through a highly orchestrated sequence of electrophilic generation, nucleophilic attack, and controlled hydrolysis [3].
Phase I: Generation of the Vilsmeier Reagent
The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl
3
). The nucleophilic oxygen of DMF attacks the highly electrophilic phosphorus atom of POCl
3
, displacing a chloride ion. Subsequent elimination of the dichlorophosphate leaving group yields the highly electrophilic chloroiminium ion (the Vilsmeier Reagent). This species is highly sensitive to moisture and must be generated in situ under strictly anhydrous conditions [4].
The electron-rich C-3 position of the 2-(tert-butyl)-5-ethyl-1H-indole acts as a nucleophile, attacking the electrophilic carbon of the chloroiminium ion. This breaks the aromaticity of the pyrrole ring, forming a high-energy Wheland intermediate (a resonance-stabilized indoleninium sigma complex).
Phase III: Rearrangement and Iminium Salt Formation
To rapidly restore aromaticity, the intermediate undergoes deprotonation at the C-3 position (facilitated by the displaced chloride ion or basic solvent molecules), expelling HCl and forming a stable iminium salt intermediate . The massive steric bulk of the 2-tert-butyl group forces the newly attached iminium moiety into an orthogonal conformation relative to the indole plane to minimize steric strain.
Phase IV: Aqueous Hydrolysis
The reaction is completely halted by pouring the mixture into crushed ice and basifying it (e.g., with aqueous NaOH or Na
2
CO
3
). The hydroxide ion attacks the iminium carbon, forming a hemiaminal intermediate that rapidly collapses. This collapse expels dimethylamine gas, yielding the final stable product: 2-(tert-butyl)-5-ethyl-1H-indole-3-carbaldehyde [5].
Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation at the indole C-3 position.
Quantitative Data Summary
The table below summarizes the comparative reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles, illustrating the impact of steric and electronic substituents on reaction efficiency [2].
Substrate
Reagents
Temp (°C)
Time (h)
Yield (%)
Mechanistic Note
Indole
POCl
3
, DMF
0 to 85
6
96
Standard baseline reactivity.
2-Methylindole
POCl
3
, DMF
98-100
3
71
C-2 blocked; slight steric hindrance.
5-Methylindole
POCl
3
, DMF
0 to 85
6
88
+I effect activates ring; high yield.
2-(tert-Butyl)-5-ethyl-1H-indole
POCl
3
, DMF
85-95
8
82
High steric bulk at C-2 requires longer heating.
N-Boc-indole
POCl
3
, DMF
85
12
0
Electron-withdrawing Boc deactivates ring.
Self-Validating Experimental Protocol
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system. Each step includes a physical observable (color change, temperature shift) to confirm causality and reaction progress.
Anhydrous N,N-dimethylformamide (DMF) (4.5 eq, acts as both reagent and solvent)
Phosphorus oxychloride (POCl
3
) (1.2 eq)
Saturated aqueous Na
2
CO
3
or 10% NaOH
Crushed ice
Step-by-Step Methodology
Vilsmeier Reagent Preparation (Validation: Exothermic / Color Change):
Equip a completely dry 3-neck round-bottom flask with a magnetic stirrer, dropping funnel, and an argon inlet. Add anhydrous DMF and cool to 0–5 °C using an ice-salt bath. Slowly add POCl
3
dropwise over 30 minutes.
Causality Check: The reaction is highly exothermic. A successful formation is indicated by the solution developing a pale pinkish or pale yellow hue. Maintain temperature strictly below 10 °C to prevent reagent degradation[4].
Substrate Addition:
Dissolve 2-(tert-butyl)-5-ethyl-1H-indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 45 minutes, maintaining the temperature between 20–30 °C.
Reaction Incubation (Validation: Viscosity Increase):
Heat the reaction mixture to 85–95 °C and stir continuously for 6–8 hours.
Causality Check: As the iminium salt forms, the mixture will transition into an opaque, canary-yellow, highly viscous paste.
Quenching & Hydrolysis (Validation: Gas Evolution):
Cool the flask to room temperature. Slowly pour the viscous mixture into a beaker containing crushed ice with vigorous mechanical stirring.
Basification & Isolation (Validation: Precipitation):
Slowly add saturated aqueous Na
2
CO
3
until the pH reaches 8-9.
Causality Check: The hydrolysis of the iminium salt releases dimethylamine gas (fishy odor). Upon reaching alkaline pH, the target 2-(tert-butyl)-5-ethyl-1H-indole-3-carbaldehyde will crash out of solution as a solid precipitate.
Purification:
Collect the solid via vacuum filtration, wash thoroughly with cold distilled water to remove inorganic salts, and recrystallize from hot ethanol to achieve >98% purity.
Figure 2: Step-by-step experimental workflow for the synthesis of indole-3-carbaldehydes.
Reactivity of indoles in electrophilic substitution. RSC Publishing. URL: [Link]
Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry - ACS Publications. URL: [Link]
Exploratory
A Researcher's Guide to the Computational Analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde via Density Functional Theory
Abstract This technical guide provides a comprehensive framework for the computational investigation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde using Density Functional Theory (DFT). The indole scaffold is a corn...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the computational investigation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde using Density Functional Theory (DFT). The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmaceuticals and its ability to interact with a wide array of biological targets.[1][2][3] By leveraging DFT, researchers can elucidate the electronic structure, reactivity, and spectroscopic properties of novel indole derivatives, thereby accelerating the drug discovery process. This document details a validated, step-by-step protocol, from initial structure preparation to in-depth analysis of quantum chemical properties such as Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical insights required to apply these powerful computational tools to their own research endeavors.
Introduction: The Scientific Imperative for Computational Scrutiny
The indole nucleus is a privileged structural motif in drug discovery, forming the core of numerous natural products and FDA-approved drugs.[1] Its versatile structure allows for extensive derivatization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties.[1][2] The title compound, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, is a representative of this vast chemical space. The strategic placement of a bulky tert-butyl group at the C2 position, an ethyl group at C5, and a reactive carbaldehyde at C3 suggests a molecule designed with specific steric and electronic properties in mind, likely to influence its interaction with biological targets.
Before committing to costly and time-consuming synthesis and in vitro testing, computational chemistry offers an indispensable toolkit for predicting molecular behavior.[4] Density Functional Theory (DFT), a quantum mechanical method, has emerged as a robust and efficient approach for studying the electronic structure of molecules.[5][6] It provides a balance of accuracy and computational cost, making it ideal for the analysis of drug-like organic molecules.
This guide will focus on a standard, yet powerful, DFT workflow to characterize 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. We will explore:
Geometric Optimization: Determining the most stable 3D conformation.
Vibrational Analysis: Confirming the stability of the optimized structure and predicting its infrared (IR) spectrum.
Frontier Molecular Orbital (HOMO-LUMO) Analysis: Understanding the molecule's electronic reactivity, stability, and electron-donating/accepting capabilities.[7][8]
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution to predict sites for electrophilic and nucleophilic attack and non-covalent interactions.[9][10][11]
By the end of this guide, the reader will have a clear understanding of not just how to perform these calculations, but why each step is critical for building a comprehensive computational profile of a potential drug candidate.
The Computational Workflow: A Validated Protocol
A successful computational study relies on a logical and self-validating workflow. The process begins with defining the molecular structure and culminates in a detailed analysis of its calculated properties.
Diagram: Computational Chemistry Workflow
Caption: A typical workflow for DFT analysis of a molecule.
Step 1: Molecular Structure Preparation
2D to 3D Conversion: Start with a 2D representation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Use a molecule builder/editor (e.g., Avogadro, ChemDraw) to generate an initial 3D structure.
Pre-optimization: Perform a quick geometry optimization using a low-cost computational method, such as a molecular mechanics force field (e.g., MMFF94). This step provides a reasonable starting geometry for the more computationally expensive DFT calculations.
Step 2: DFT Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.
Causality: An accurate molecular geometry is paramount, as all subsequently calculated electronic properties are dependent on it. An unoptimized or poorly optimized structure will yield meaningless results.
Protocol:
Select the Level of Theory: The choice of functional and basis set is critical. For drug-like organic molecules containing C, H, N, and O, the B3LYP functional combined with a Pople-style basis set like 6-311G(d,p) offers a well-documented balance of accuracy and efficiency.[12][13]
B3LYP: A hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which generally improves accuracy for many organic systems.
6-311G: A triple-zeta valence basis set, providing more flexibility for valence electrons compared to smaller sets.
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are crucial for describing anisotropic electron density, as found in pi systems and lone pairs, and are essential for obtaining reliable geometries.[13][14]
Set Up the Input File: Using a computational chemistry package (e.g., Gaussian, ORCA, GAMESS), create an input file specifying the pre-optimized coordinates, charge (0), and spin multiplicity (singlet). The keywords will specify the method, basis set, and the task (optimization).
Example (Gaussian Keyword Line):
#p B3LYP/6-311G(d,p) Opt
Execute the Calculation: Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.[15]
Step 3: Vibrational Frequency Calculation
This is a critical self-validation step . It involves calculating the second derivatives of the energy with respect to the atomic coordinates.[16]
Causality: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a minimum but a saddle point (a transition state), and the geometry must be re-optimized.[17] This calculation also provides a theoretical infrared (IR) spectrum.
Protocol:
Use Optimized Geometry: This calculation must be performed on the final, optimized geometry from the previous step.
Set Up the Input File: The input file will use the same level of theory as the optimization.
Example (Gaussian Keyword Line):
#p B3LYP/6-311G(d,p) Freq
Analyze the Output:
Confirm Zero Imaginary Frequencies: Check the output file for the list of vibrational frequencies. All values should be positive.
Zero-Point Vibrational Energy (ZPVE): Note the ZPVE, which is a crucial thermal correction to the total electronic energy.
Simulate IR Spectrum: The output will contain the frequencies and their corresponding IR intensities, which can be used to plot a theoretical spectrum. This can be compared with experimental data if available.
Analysis of Quantum Chemical Properties
Once a validated minimum energy structure is obtained, its electronic properties can be investigated to understand its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[18] Their energies and spatial distribution are fundamental to understanding chemical reactivity.[19]
E-HOMO: The energy of the HOMO relates to the molecule's ability to donate electrons. A higher (less negative) E-HOMO indicates a better electron donor.[8]
E-LUMO: The energy of the LUMO relates to the ability to accept electrons. A lower (more negative) E-LUMO suggests a better electron acceptor.[8]
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E-LUMO - E-HOMO) is a critical indicator of kinetic stability and chemical reactivity.[8] A small gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[4][7]
Protocol:
Extract Orbital Energies: These energies are calculated during the optimization and frequency steps and can be found in the output file.
Visualize Orbitals: Use visualization software (e.g., GaussView, Avogadro, VMD) to plot the 3D surfaces of the HOMO and LUMO. This shows where the electron density is located for these key orbitals, indicating the most probable sites for electron donation and acceptance.
Interpret the Results:
For our indole derivative, we would expect the HOMO to be localized primarily on the electron-rich indole ring system.
The LUMO is likely to have significant contributions from the electron-withdrawing carbaldehyde group.
The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity, which is a key parameter in drug design.
Parameter
Calculated Value (Hartree)
Calculated Value (eV)
Significance
E-HOMO
(Value from calculation)
(Value x 27.2114)
Electron-donating ability
E-LUMO
(Value from calculation)
(Value x 27.2114)
Electron-accepting ability
ΔE (Gap)
(E-LUMO - E-HOMO)
(ΔE x 27.2114)
Chemical Reactivity & Kinetic Stability
(Note: The table above is a template. Actual values would be populated from the DFT calculation output.)
Molecular Electrostatic Potential (MEP) Mapping
The MEP is a 3D map of the electrostatic potential plotted onto the molecule's electron density surface.[9][20] It is an invaluable tool for predicting how molecules will interact.[21]
Causality: The MEP visualizes the charge distribution across the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites for hydrogen bonding, electrostatic interactions, and chemical reactions.[10]
Protocol:
Generate the MEP Surface: This is typically a post-processing step using the optimized wavefunction. Most computational packages can generate a "cube" file for the potential and another for the electron density.
Visualize the Map: Use visualization software to map the potential onto the density surface. A standard color-coding scheme is used:
Red: Most negative potential (electron-rich regions, e.g., lone pairs on oxygen or nitrogen). These are sites for electrophilic attack.
Blue: Most positive potential (electron-poor regions, e.g., hydrogen atoms attached to electronegative atoms). These are sites for nucleophilic attack.
Expected Results for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde:
Negative Potential (Red): Expected around the oxygen atom of the carbaldehyde group, indicating a site for hydrogen bond donation or interaction with positive centers.
Positive Potential (Blue): Expected around the N-H proton of the indole ring, highlighting its potential as a hydrogen bond donor.
Neutral Regions (Green): The tert-butyl and ethyl groups will likely be in the green/yellow range, representing their nonpolar character.
Conclusion and Outlook for Drug Development
This guide has outlined a robust and validated DFT-based protocol for the in silico characterization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. By systematically performing geometry optimization, frequency validation, and analysis of frontier orbitals and electrostatic potential, researchers can build a detailed and predictive model of the molecule's physicochemical properties.
The insights gained from these calculations are directly applicable to drug development:
Structure-Activity Relationship (SAR): Understanding how the tert-butyl, ethyl, and carbaldehyde substituents influence the electronic profile can guide the design of new analogues with improved activity.
Receptor Binding: The MEP map provides a clear picture of the molecule's electrostatic surface, which can be used to predict its complementarity with a target protein's binding pocket.
Metabolic Stability: The locations of electron-rich and electron-poor sites can suggest potential sites of metabolic transformation.
Computational chemistry, when applied with rigor and a clear understanding of the underlying principles, serves as a powerful engine for hypothesis generation and a critical filter in the complex pipeline of modern drug discovery.
References
MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.
YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps.
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UC Santa Barbara. Tutorial: Electrostatic Potential Maps.
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Benchchem. A Theoretical Guide to Determining HOMO-LUMO Levels: The Case of 2-Methoxytetracene.
Penn State University. (2018, April 24). Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course.
ResearchGate. (2026, March 3). DFT and AB INITIO Methods on NMR, IR and Reactivity Indices of Indol-3-Carboxylate and Indazole-3-Carboxylate Derivatives of Cannabinoids: Comparative Study.
ResearchGate. Calculated HOMO-LUMO plots of drug and its derivatives using....
PMC. (2026, March 4). Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation.
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ResearchGate. (2020, October 12). Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?.
A Comprehensive Guide to the Structural Elucidation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: A Methodological Approach
For distribution to: Researchers, scientists, and drug development professionals Abstract The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Unde...
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Understanding the three-dimensional structure of novel indole derivatives is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This technical guide presents a comprehensive, field-proven methodology for the crystal structure analysis and X-ray diffraction (XRD) characterization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a representative novel indole derivative. In the absence of publicly available structural data for this specific molecule, this document serves as a procedural blueprint for researchers. It details the necessary steps from material synthesis and crystallization to advanced single-crystal and powder XRD data acquisition, processing, structure solution, and interpretation. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible workflow.
Introduction: The Significance of Structural Analysis for Indole Derivatives
The indole ring system is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities. The specific substitution pattern on the indole core, such as the tert-butyl group at the 2-position, the ethyl group at the 5-position, and the carbaldehyde at the 3-position in our target molecule, dictates its physicochemical properties, receptor binding affinity, and metabolic stability.
X-ray crystallography provides the most definitive and high-resolution information about the three-dimensional arrangement of atoms in a solid-state material.[1] For a novel active pharmaceutical ingredient (API) like 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a detailed understanding of its crystal structure is crucial for:
Confirming Molecular Structure: Unambiguously verifying the chemical connectivity and stereochemistry.
Understanding Intermolecular Interactions: Identifying key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing.[2][3] These interactions are fundamental to the material's physical properties.
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of the same compound, which can have significant differences in solubility, stability, and bioavailability.[4][5]
Intellectual Property: Securing patents for novel solid forms.
Guiding Formulation Development: Providing essential data for the development of stable and effective drug products.[5]
This guide will walk through the complete workflow for the structural elucidation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, from obtaining the material to the final crystallographic data analysis and reporting.
Synthesis and Purification
The initial and most critical step is the synthesis of high-purity 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. The presence of impurities can significantly hinder crystallization. A common and effective method for the formylation of indoles at the 3-position is the Vilsmeier-Haack reaction.[6]
Hypothetical Synthetic Route:
A plausible synthesis would involve the formylation of a pre-synthesized 2-(tert-butyl)-5-ethyl-1H-indole.
Reaction: Vilsmeier-Haack formylation using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Purification: Following the reaction, the crude product must be purified to ≥98% purity, as determined by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Column chromatography is a standard method for this purification.[7]
Crystallization: The Art and Science of Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step. It is a process that blends systematic screening with careful observation.[8] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.
Solvent Selection
The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[9] A systematic solvent screen should be performed using a range of solvents with varying polarities.
Common Crystallization Techniques
Several techniques can be employed to grow single crystals of organic molecules.[10][11]
Slow Evaporation: The compound is dissolved in a suitable solvent in a vial, which is then loosely covered to allow the solvent to evaporate slowly over days or weeks.[11]
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.[10] Insulating the container can promote the formation of larger crystals.
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Layering: Similar to vapor diffusion, this method involves carefully layering a less dense anti-solvent on top of a denser solution of the compound. Crystallization occurs at the interface between the two solvents.[11]
The following diagram illustrates the workflow for crystallization screening:
Caption: Workflow for the synthesis, purification, and crystallization of the target compound.
Once a suitable single crystal is obtained, SC-XRD analysis can be performed to determine the precise three-dimensional arrangement of atoms.[1]
Experimental Protocol: Data Collection
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and as it rotates, a series of diffraction patterns are collected on a detector.[12]
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. This yields a reflection file (e.g., an HKL file).[13][14]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure. This is typically done using specialized software packages like the SHELX suite.[15][16][17]
Structure Solution: The initial atomic positions are determined from the diffraction data using methods like direct methods or Patterson synthesis.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting atomic coordinates, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction intensities.
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The following diagram outlines the SC-XRD analysis workflow:
Caption: The workflow for single-crystal X-ray diffraction analysis.
Hypothetical Crystallographic Data
The final output of a successful SC-XRD analysis is a Crystallographic Information File (CIF).[18][19] This is a standard text file format that contains all the information about the crystal structure and the experiment.[20] The table below presents hypothetical crystallographic data for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Parameter
Hypothetical Value
Chemical Formula
C₁₇H₂₁NO
Formula Weight
255.35
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.123(4)
b (Å)
8.456(2)
c (Å)
18.234(6)
β (°)
98.78(1)
Volume (ų)
1540.9(8)
Z
4
Density (calc) (g/cm³)
1.102
R₁ (I > 2σ(I))
0.045
wR₂ (all data)
0.123
Goodness-of-fit
1.05
Analysis of the Crystal Structure
A thorough analysis of the crystal structure would involve examining:
Molecular Conformation: Bond lengths, bond angles, and torsion angles to understand the molecule's geometry.
Intermolecular Interactions: The indole N-H group is a strong hydrogen bond donor, and the carbaldehyde oxygen is a strong acceptor.[21] It is highly probable that the crystal packing would be dominated by N-H···O hydrogen bonds, potentially forming chains or dimers.[2][22] The bulky tert-butyl group will also play a significant role in the crystal packing, influencing the overall arrangement of molecules.
Powder X-ray Diffraction (PXRD)
While SC-XRD provides detailed information about a single crystal, powder X-ray diffraction (PXRD) is an essential technique for analyzing a bulk crystalline sample.[23] It is particularly crucial in the pharmaceutical industry for routine identification, polymorph screening, and quality control.[5][24][25]
Experimental Protocol: PXRD
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
Data Collection: The sample is irradiated with X-rays in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Data Analysis: The resulting PXRD pattern is a "fingerprint" of the crystalline phase.[23] The positions and relative intensities of the peaks are characteristic of a specific crystal structure.
Application in Pharmaceutical Development
Phase Identification: The experimental PXRD pattern can be compared to a pattern calculated from the single-crystal structure to confirm the bulk material is the same phase.
Polymorphism: Different polymorphs of a compound will produce distinct PXRD patterns.[4]
Crystallinity Assessment: PXRD can distinguish between crystalline and amorphous materials. Crystalline materials show sharp diffraction peaks, while amorphous materials produce a broad halo.[23]
Data Reporting and Deposition
To ensure the integrity and accessibility of scientific data, it is standard practice to deposit crystallographic data in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.[26][27][28]
Protocol for Data Deposition:
Prepare a CIF file: The final, validated CIF from the structure refinement is the primary file for deposition.[19]
Deposit Data: The CIF and associated structure factor files are uploaded to the CCDC's online deposition service.[26][29]
Receive Deposition Number: The CCDC provides a unique deposition number for each structure, which should be included in any publication reporting the crystal structure.
Conclusion
This guide has outlined a comprehensive and systematic methodology for the synthesis, crystallization, and detailed structural characterization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. By following these field-proven protocols, researchers can obtain high-quality crystal structure and XRD data for novel indole derivatives. This information is invaluable for advancing drug discovery and development, providing a solid foundation for understanding structure-activity relationships, ensuring solid-form control, and developing robust drug formulations. The principles and techniques described herein are broadly applicable to the structural elucidation of a wide range of small organic molecules.
References
Crystallographic Information File (CIF). (n.d.). In Wikipedia. Retrieved March 17, 2026, from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved March 17, 2026, from a university chemistry website.
Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved March 17, 2026, from a crystallography course material website.
A short guide to Crystallographic Information Files. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved March 17, 2026, from [Link]
Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. Retrieved March 17, 2026, from [Link]
How to Crystallize Organic Compounds. (2026, February 19). wikiHow. Retrieved March 17, 2026, from [Link]
CIF (Crystallographic Information Framework). (n.d.). Metadata Standards Catalog. Retrieved March 17, 2026, from [Link]
Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr). Retrieved March 17, 2026, from [Link]
Introduction to single crystal X-ray analysis. (n.d.). Rigaku. Retrieved March 17, 2026, from a Rigaku technical articles page.
X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. Retrieved March 17, 2026, from [Link]
Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved March 17, 2026, from a personal or institutional website.
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. [Link]
X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. Retrieved March 17, 2026, from [Link]
Crystallization. (n.d.). Organic Chemistry at CU Boulder. Retrieved March 17, 2026, from [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 967–973. [Link]
Crystallization. (n.d.). From a university organic chemistry lab manual.
The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. (2020, July 1). Spectroscopy. Retrieved March 17, 2026, from [Link]
A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist. Retrieved March 17, 2026, from [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14). Creative Biostructure. Retrieved March 17, 2026, from [Link]
Cowtan, K. (2016). X-ray data processing. Essays in Biochemistry, 60(2), 161–171. [Link]
Chapter 6.1.2 SHELXL-97. (n.d.). Retrieved March 17, 2026, from an online crystallography resource.
Introduction to SHELXL Refinement: Restraints, Constraints and Esds. (n.d.). Retrieved March 17, 2026, from a workshop or lecture notes on SHELXL.
Musil, F., et al. (2022). A data-driven interpretation of the stability of organic molecular crystals. Digital Discovery, 1, 696-705. [Link]
The SHELX package. (n.d.). MIT OpenCourseWare. Retrieved March 17, 2026, from [Link]
A packing diagram of (I). Intermolecular hydrogen bonds are shown as dashed lines. (n.d.). From a scientific publication.
Structure and Morphology of Indole Analogue Crystals. (2020, July 7). ACS Omega. Retrieved March 17, 2026, from [Link]
A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved March 17, 2026, from [Link]
X-ray Crystallography. (2022, August 28). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]
Deposit. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved March 17, 2026, from [Link]
Requirements for Depositing X-Ray Crystallographic Data. (n.d.). ACS Paragon Plus. Retrieved March 17, 2026, from [Link]
A data-driven interpretation of the stability of organic molecular crystals. (2022, July 26). RSC Publishing. Retrieved March 17, 2026, from [Link]
Submit Crystallographic Data Post-Publication. (2025, May 22). CCDC. Retrieved March 17, 2026, from [Link]
Structure and Morphology of Indole Analogue Crystals. (2020, July 7). PMC. Retrieved March 17, 2026, from [Link]
Cambridge Crystallographic Data Centre. (2020, January 31). CoreTrustSeal. Retrieved March 17, 2026, from [Link]
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Predicting crystal structures of organic compounds. (2013, November 22). Chemical Society Reviews. Retrieved March 17, 2026, from [Link]
Analysis of the quality of crystallographic data and the limitations of structural models. (2017, October 31). The Journal of General Physiology. Retrieved March 17, 2026, from [Link]
Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. (2011, March 1). PMC. Retrieved March 17, 2026, from [Link]
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An In-depth Technical Guide to the UV-Vis Absorption Spectra of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Foreword: Illuminating Molecular Structure through Electronic Transitions For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Ultraviolet-Visible (...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Illuminating Molecular Structure through Electronic Transitions
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique that provides critical insights into the electronic structure of molecules.[1][2][3] This guide offers a comprehensive exploration of the UV-Vis absorption properties of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of potential interest in medicinal chemistry. By delving into the theoretical underpinnings, presenting a rigorous experimental protocol, and interpreting the anticipated spectral features, this document serves as a practical resource for scientists seeking to harness UV-Vis spectroscopy for the elucidation of molecular identity and purity. The principles and methodologies detailed herein are designed to ensure scientific integrity and generate trustworthy, reproducible data.
Theoretical Framework: The Indole-3-carbaldehyde Chromophore
The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals, primarily the promotion of electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO).[1][4] In the case of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, the principal light-absorbing moiety, or chromophore, is the indole-3-carbaldehyde system.
The indole ring itself is an aromatic heterocyclic compound that exhibits strong UV absorption.[5][6] Its spectrum is characterized by two main absorption bands, often referred to as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[7] The introduction of a carbaldehyde (formyl) group at the 3-position extends the conjugated π-system, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths.[8]
The electronic spectrum of indole-3-carbaldehyde and its derivatives is typically dominated by intense π→π* transitions.[9] A weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen, may also be observed, often as a shoulder on the main absorption band.[1]
Substituent Effects:
The electronic properties of the indole chromophore are further modulated by the substituents on the ring.[7][10] In the target molecule, we have:
2-(tert-Butyl) group: This is an electron-donating alkyl group. Such groups typically cause a slight bathochromic shift and a hyperchromic effect (increased absorption intensity).
5-ethyl group: Similar to the tert-butyl group, the ethyl group is also an electron-donating alkyl substituent that is expected to contribute to a minor red shift of the absorption bands.
Therefore, it is anticipated that the UV-Vis spectrum of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde will resemble that of the parent indole-3-carbaldehyde but with its characteristic absorption peaks shifted to slightly longer wavelengths.[8]
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
The following protocol is designed to yield an accurate and reproducible UV-Vis absorption spectrum. It incorporates best practices to minimize experimental error and ensure data integrity.[11][12][13]
2.1. Instrumentation and Materials
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is recommended for its stability and simultaneous measurement of the sample and reference.[2] The instrument should be capable of scanning a wavelength range of at least 200-800 nm.
Cuvettes: Use a matched pair of 10 mm path length quartz cuvettes, as glass or plastic cuvettes absorb significantly in the UV region.[14][15] Ensure the cuvettes are clean and free of scratches.[13]
Solvent: Spectrophotometric-grade methanol or ethanol is a suitable solvent due to its transparency in the UV range and ability to dissolve indole derivatives.[10][16] The choice of solvent can influence the spectrum, so it must be recorded.[17][18][19]
Analyte: A pure sample of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Analytical Balance and Volumetric Glassware: For accurate preparation of the sample solution.
2.2. Step-by-Step Procedure
Instrument Warm-up and Calibration: Power on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure thermal stability.[12] Perform instrument self-calibration and diagnostics as per the manufacturer's instructions.[13]
Solution Preparation:
Accurately weigh a small amount of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Dissolve the compound in the chosen spectroscopic-grade solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).
From the stock solution, prepare a dilute working solution. The final concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 A.U.) to ensure adherence to the Beer-Lambert Law.[11][20]
Baseline Correction:
Fill both the sample and reference cuvettes with the pure solvent.
Place the cuvettes in their respective holders in the spectrophotometer.
Perform a baseline correction across the desired wavelength range (e.g., 200-450 nm). This subtracts the absorbance of the solvent and the cuvettes from all subsequent measurements.[11][12]
Sample Measurement:
Empty the sample cuvette and rinse it with a small amount of the analyte solution before filling it.
Place the sample cuvette back into the sample holder. Ensure there are no air bubbles.[12][15]
Initiate the spectral scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference solvent.
Data Processing and Analysis:
Identify the wavelengths of maximum absorbance (λmax).[1]
Record the absorbance value at each λmax.
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is absorbance, b is the path length (1 cm), and c is the molar concentration.[3]
Diagram: Experimental Workflow for UV-Vis Spectroscopy
Caption: Workflow for obtaining and analyzing UV-Vis spectra.
Interpretation of the Expected Spectrum
Based on literature data for similar indole-3-carbaldehyde derivatives, the UV-Vis spectrum of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde in a polar solvent like ethanol or methanol is expected to exhibit two or three distinct absorption bands in the UV region.
Primary Absorption Band (π→π):* A strong absorption band is anticipated in the range of 290-310 nm. For instance, the parent indole-3-carbaldehyde shows a λmax around 296 nm.[9] The electron-donating tert-butyl and ethyl groups are likely to shift this peak towards the higher end of this range. This band corresponds to a π→π* transition involving the entire conjugated system.
Secondary Absorption Bands (π→π):* Additional π→π* transitions at shorter wavelengths, likely between 240-260 nm and around 210-220 nm, are also expected, consistent with the electronic structure of the indole ring.
n→π Transition:* A weak shoulder might be observable on the tail of the primary absorption band, at a longer wavelength (e.g., >320 nm), corresponding to the n→π* transition of the carbonyl group. This band is often of low intensity and can be obscured by the much stronger π→π* absorptions.
Table 1: Expected UV-Vis Absorption Data for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and Related Compounds
Note: The values for the target compound are predictive and based on the established effects of alkyl substitution on the indole-3-carbaldehyde chromophore.
Conclusion for the Research Professional
The UV-Vis absorption spectrum is a powerful and accessible tool for the initial characterization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. By understanding the electronic transitions within the indole-3-carbaldehyde chromophore and the influence of its alkyl substituents, a researcher can predict and interpret the resulting spectrum with confidence. Adherence to a rigorous, well-validated experimental protocol is crucial for obtaining high-quality data that can be used to confirm the structural integrity of the synthesized compound, assess its purity, and perform quantitative analysis. The information presented in this guide provides the theoretical foundation and practical steps necessary to achieve these analytical goals, ensuring that the UV-Vis data generated is both reliable and meaningful in the context of drug discovery and development.
References
Persee - PGeneral. (2025, July 18).
Metash. (2025, March 5). How to Improve the Measurement Accuracy of UV Visible Spectrophotometer?.
Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
ResearchGate. (n.d.).
Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
CORE. (n.d.). Electronic Absorption and Fluorescence Spectra of Indole . Derivatives.
DeNovix. (2025, April 10). Spectrophotometry Best Practices | Technical Note 106.
PMC. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition.
Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry.
ResearchGate. (2025, August 10).
ACS Publications. (2014, August 4). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis | Journal of the American Chemical Society.
ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase....
PubMed. (2011, November 15). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones.
AIP Publishing. (2021, February 10). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution | The Journal of Chemical Physics.
FLORE. (2024, February 15). Food Chemistry Advances.
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.
DTIC. (n.d.). Ultraviolet Spectra of Heteroorganic Compounds.
AZoOptics. (2025, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide.
ResearchGate. (2026, March 4). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry.
Der Pharma Chemica. (n.d.).
Chemguide. (n.d.). using UV-visible absorption spectra.
http:/ /ejournal.upi. edu. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,....
PubMed. (2022, April 25). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions.
Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is predicated on a robust two-step sequence, commencing with the construction of the indole core via the classic Fischer indole synthesis, followed by regioselective formylation at the C3 position using the Vilsmeier-Haack reaction. This document is intended for an audience of trained chemists and assumes a working knowledge of standard laboratory techniques and safety procedures.
Introduction and Strategic Overview
Substituted indoles are a cornerstone of many pharmacologically active compounds. The title compound, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, possesses a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. The bulky tert-butyl group at the C2 position can impart significant metabolic stability and influence receptor binding, while the ethyl group at C5 and the reactive carbaldehyde at C3 provide handles for diversification.
The synthetic approach detailed herein is designed for efficiency and reliability. The initial step involves the acid-catalyzed condensation of (4-ethylphenyl)hydrazine with pinacolone to construct the 2-tert-butyl-5-ethyl-1H-indole scaffold. The Fischer indole synthesis is a well-established and powerful method for forming the indole ring system from arylhydrazines and carbonyl compounds.[1][2] The subsequent step employs the Vilsmeier-Haack reaction, a standard and highly effective method for the formylation of electron-rich aromatic and heterocyclic systems, to introduce the aldehyde functionality at the electron-rich C3 position of the indole ring.[3][4]
Visualizing the Synthetic Workflow
The overall synthetic pathway can be visualized as a two-step process, beginning with the formation of the indole ring, followed by the introduction of the carbaldehyde group.
Application Notes and Protocols for Knoevenagel Condensation Reactions using 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery The indole nucleus is a privileged scaffold in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Knoevenagel Condensation in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the C-3 position of the indole ring is a key strategy for the development of novel therapeutic agents.[1][4] Among the various carbon-carbon bond-forming reactions, the Knoevenagel condensation stands out as a powerful and versatile tool for the synthesis of α,β-unsaturated compounds from aldehydes and active methylene compounds.[5][6] This reaction is particularly valuable for creating vinyl-substituted indoles, which are precursors to a diverse range of complex heterocyclic systems and pharmacologically active molecules.[2][7]
This application note provides a detailed guide to performing Knoevenagel condensation reactions with a specifically substituted indole derivative, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. The bulky tert-butyl group at the C-2 position and the ethyl group at the C-5 position can influence the reactivity of the aldehyde and the properties of the resulting products, making a well-defined protocol essential for successful synthesis. We will explore the reaction with various active methylene compounds, providing a robust experimental framework for researchers in organic synthesis and drug development.
Reaction Mechanism and Rationale for Component Selection
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine (e.g., piperidine, triethylamine), which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion.[4][8] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[6][9]
The choice of catalyst is crucial; a weak base is generally preferred to avoid self-condensation of the aldehyde.[6] The active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (Z and Z'), which increase the acidity of the methylene protons.[6][10] Common examples include malononitrile, ethyl cyanoacetate, and barbituric acid. The solvent also plays a significant role, with polar protic solvents like ethanol often being effective. In some cases, to drive the reaction to completion, the water formed as a byproduct can be removed, for instance, by azeotropic distillation.[10]
The Strategic Application of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde in Contemporary Drug Discovery
Introduction: The Enduring Prominence of the Indole Scaffold The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Prominence of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and the ability of its derivatives to engage in various biological interactions have cemented its role in the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and neurology.[2][3][4] The versatility of the indole ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5] Among the vast landscape of indole-based building blocks, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde emerges as a compound of significant interest for contemporary drug discovery programs.
The strategic incorporation of a sterically demanding tert-butyl group at the 2-position and an ethyl substituent at the 5-position offers a unique combination of lipophilicity and conformational constraint. The tert-butyl group can serve as a lipophilic anchor, potentially enhancing membrane permeability and providing a steric shield that can modulate interactions with biological targets. The ethyl group at the 5-position further contributes to the molecule's lipophilic character and can influence its metabolic stability. The aldehyde functionality at the 3-position is a versatile synthetic handle, amenable to a wide array of chemical transformations, making this molecule an ideal starting point for the construction of diverse compound libraries.
This technical guide provides a comprehensive overview of the synthetic route to 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and details a series of application protocols for its elaboration into novel chemical entities with therapeutic potential.
Synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: A Proposed Route
While not extensively documented in the public domain, a robust and plausible synthetic pathway to the title compound can be envisioned utilizing the classical Fischer indole synthesis, followed by a Vilsmeier-Haack formylation.[6][7]
Part 1: Fischer Indole Synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole
The Fischer indole synthesis is a reliable and versatile method for constructing the indole core from an arylhydrazine and a ketone or aldehyde under acidic conditions.[6][8] For the synthesis of the 2-(tert-butyl)-5-ethyl-1H-indole precursor, the logical starting materials are (4-ethylphenyl)hydrazine and pinacolone (3,3-dimethyl-2-butanone).
Reaction Scheme:
Detailed Protocol:
Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve (4-ethylphenyl)hydrazine (1.0 eq) and pinacolone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).[6]
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Cyclization: Upon completion of hydrazone formation, the acid catalyst will facilitate the[9][9]-sigmatropic rearrangement and subsequent cyclization to the indole. Continue to heat the reaction mixture at reflux for an additional 4-8 hours.
Work-up and Purification: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
Extract the product into an organic solvent such as ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-(tert-butyl)-5-ethyl-1H-indole.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[10][11] The reaction utilizes a Vilsmeier reagent, which is generated in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[12]
Reaction Scheme:
Detailed Protocol:
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF (used as both reagent and solvent) to 0 °C in an ice bath.
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.
Formylation: Dissolve the 2-(tert-butyl)-5-ethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is alkaline. This step should be performed with caution as it is exothermic.
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
Extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Synthesis of Novel Schiff Bases from 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: A Comprehensive Guide for Researchers
Introduction: The Significance of Indole-Based Schiff Bases in Modern Drug Discovery The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with sign...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Indole-Based Schiff Bases in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic compounds with significant physiological and pharmacological relevance.[1][2] As fundamental constituents of essential biomolecules like the amino acid tryptophan, and neurotransmitters such as serotonin and melatonin, indole derivatives play a crucial role in biochemistry.[2][3] Their unique electronic and structural properties make them a cornerstone in the development of new therapeutic agents, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antipsychotic medications.[1][2]
Schiff bases, characterized by the azomethine (-C=N-) functional group, are another class of compounds that have garnered substantial interest in medicinal chemistry.[4] Formed through the condensation of a primary amine with an aldehyde or ketone, these imines exhibit a broad spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.[4][5]
The strategic combination of the indole nucleus with the Schiff base functionality has led to the development of novel compounds with enhanced pharmacological profiles.[6] This guide provides detailed application notes and protocols for the synthesis of Schiff bases derived from the specifically substituted 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, a promising starting material for generating diverse molecular libraries for drug discovery programs. The protocols outlined herein are designed to be adaptable and are supported by mechanistic insights to aid researchers in their synthetic endeavors.
Reaction Mechanism and Key Considerations
The formation of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the imine.[7] The overall process is typically catalyzed by either an acid or a base, which facilitates the removal of the water molecule.[8][9]
Caption: The two-step mechanism of Schiff base formation.
The choice of solvent is crucial and is often an alcohol, such as ethanol or methanol, which can effectively dissolve the reactants and facilitate the reaction.[10] In some cases, other solvents like dimethylformamide (DMF) have been utilized.[2] The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific aldehyde and amine.[7][10] Monitoring the reaction progress is typically achieved by thin-layer chromatography (TLC).[7]
Experimental Protocols
This section provides a general yet detailed protocol for the synthesis of Schiff bases from 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Researchers should note that optimization of reaction times and purification methods may be necessary for different primary amines.
Materials and Reagents
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Substituted primary amine (e.g., aniline, p-toluidine, an amino acid)
Absolute Ethanol
Glacial Acetic Acid (catalyst)
Ethyl acetate
Saturated sodium bicarbonate solution
Brine solution
Anhydrous sodium sulfate
Silica gel for thin-layer chromatography (TLC)
Solvents for TLC (e.g., hexane, ethyl acetate)
Protocol 1: General Synthesis of a Schiff Base
Reactant Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde in absolute ethanol.
Addition of Amine: To this stirring solution, add an equimolar amount (1 equivalent) of the desired primary amine.
Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.[11]
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC at regular intervals (e.g., every hour).[7]
Reaction Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
Extraction: The resulting residue is redissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.[7]
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Schiff base.[7]
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[10] If necessary, column chromatography on silica gel can be employed for further purification.[7]
Characterization of the Synthesized Schiff Base
The successful synthesis and purity of the target Schiff base should be confirmed using a combination of spectroscopic techniques:
Fourier-Transform Infrared (FT-IR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1610-1628 cm⁻¹, and the disappearance of the N-H stretching bands of the primary amine.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of 8.0-9.0 ppm. The signals corresponding to the protons of the indole and the amine moieties should also be present.[13][14]
¹³C NMR: The formation of the imine is confirmed by a signal for the azomethine carbon in the range of 152-165 ppm.[15]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized Schiff base, confirming its identity.[14][16]
Data Presentation: A Comparative Overview of Reaction Conditions
The synthesis of Schiff bases can be adapted for a wide variety of primary amines. The following table summarizes typical reaction parameters that can be used as a starting point for optimization.
Primary Amine Type
Catalyst
Solvent
Reaction Time (hours)
Typical Yield
Aromatic Amines (e.g., Aniline)
Glacial Acetic Acid
Ethanol
3 - 6
High
Aliphatic Amines
None or Mild Acid
Ethanol/Methanol
2 - 5
Moderate to High
Amino Acids
None or Mild Acid
Ethanol/Water
4 - 8
Moderate
Heterocyclic Amines
Glacial Acetic Acid
DMF/Ethanol
4 - 12
Variable
Note: Reaction times and yields are approximate and may vary depending on the specific substrates and reaction scale.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the Schiff base synthesis process, providing a clear and logical overview of the experimental workflow.
Caption: A flowchart illustrating the key stages of Schiff base synthesis.
Conclusion and Future Outlook
This application note provides a comprehensive and adaptable guide for the synthesis of novel Schiff bases from 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. The detailed protocols, mechanistic insights, and characterization guidelines are intended to empower researchers in drug development and medicinal chemistry to efficiently generate libraries of diverse indole-based Schiff bases. The remarkable versatility of both the indole scaffold and the Schiff base linkage offers a promising avenue for the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.[6] Further investigations into the biological activities of these newly synthesized compounds are highly encouraged.
References
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (2025).
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. (n.d.).
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Sinha, D., Tiwari, A., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
Al-Ostath, A., et al. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega.
Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. (n.d.). PMC.
Muwafaq, S. S., & Shaalan, N. (2025). The Synthesis, Characterization and Biological Activity of Some Metal Ions Complexes with Schiff's Bases Derived from Reaction of 3-Hydrazone-1,3- Dihydro-Indole-2-One with 2- Pyridine Carboxaldehyde.
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. (n.d.). BenchChem.
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (2025).
Synthesis and Spectral Characterization of a Novel Indole-Pyrazole-Based Schiff Base. (n.d.). Nepal Journals Online.
Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. (2025). MDPI.
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. (2024). International Journal of Pharmaceutical Sciences.
Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. (n.d.). AIP Publishing.
Synthesis and Characterization of New Indole Schiff Bases and Study Effect of the Compounds on Lymphatic Cell in Metaphase in Hu. (n.d.). PharmaInfo.
Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. (2025). Advanced Journal of Chemistry.
Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. (n.d.). Oriental Journal of Chemistry.
Magnesium(ii) complexes supported by indole- and pyrrole-containing Schiff-base ligands: syntheses, structures, and applications as precatalysts in the hydroboration of nitriles and alkynes. (n.d.). New Journal of Chemistry (RSC Publishing).
Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. (2022). MDPI.
Scheme 1. Synthesis of Schiff base derived from indole-3-carbaldehyde... (n.d.).
Synthesis of Novel Bisindolylmethane Schiff bases and Their Antibacterial Activity. (n.d.). PMC.
Synthesis and Spectroscopic Characterization of some Mixed Schiff Base Complexes. (2017). University of Baghdad Digital Repository.
CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof. (n.d.).
Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evalu
Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (n.d.). Semantic Scholar.
Metal Complexes Of The Schiff Base Of 1H-Indole-3- Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. (2021).
Reduction of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde to indole carbinol derivatives
An In-Depth Guide to the Synthesis of (2-(tert-Butyl)-5-ethyl-1H-indol-3-yl)methanol through Chemoselective Aldehyde Reduction Introduction: The Significance of Indole-3-Carbinol Derivatives Indole-3-carbinol and its der...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis of (2-(tert-Butyl)-5-ethyl-1H-indol-3-yl)methanol through Chemoselective Aldehyde Reduction
Introduction: The Significance of Indole-3-Carbinol Derivatives
Indole-3-carbinol and its derivatives are a critical class of compounds in medicinal chemistry and organic synthesis.[1][2] Found naturally in cruciferous vegetables, these molecules serve as precursors to a variety of biologically active compounds and are valuable intermediates for the synthesis of complex heterocyclic systems.[1][3] This application note provides a detailed guide for the chemoselective reduction of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde to its corresponding primary alcohol, (2-(tert-butyl)-5-ethyl-1H-indol-3-yl)methanol. This transformation is a fundamental step in the synthesis of more complex indole-based drug candidates and molecular probes.
The core of this process is the reduction of a carbonyl group, for which several hydride-based reagents are available. The choice of reagent is paramount to ensure high yield and purity, avoiding unwanted side reactions on the electron-rich indole nucleus. Herein, we present a comparative analysis and detailed protocols for two of the most common and effective reducing agents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).
Reaction Overview and Mechanistic Considerations
The conversion of an aldehyde to a primary alcohol is a classic example of a nucleophilic addition reaction. Hydride reagents, such as NaBH₄ and LiAlH₄, serve as a source of the hydride ion (H⁻). The reaction proceeds via the nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the aldehyde, breaking the C=O π-bond and forming a new C-H bond. The resulting intermediate is an alkoxide, which is subsequently protonated during the workup step to yield the final alcohol product.
A crucial aspect of this synthesis is chemoselectivity . The indole ring itself is an aromatic, electron-rich system. While generally stable to nucleophilic reducing agents like NaBH₄ and LiAlH₄ under standard conditions, harsh conditions or more powerful, less selective reagents could potentially lead to the reduction of the indole's heterocyclic double bond.[4][5] Therefore, selecting a reagent that specifically targets the aldehyde without affecting the indole core is essential for a successful synthesis.
Sodium Borohydride (NaBH₄) is a mild and highly selective reducing agent, primarily used for the reduction of aldehydes and ketones.[6][7] Its moderate reactivity and high tolerance for protic solvents like methanol and ethanol make it an excellent and safe choice for this transformation.
Lithium Aluminum Hydride (LiAlH₄) is a significantly more powerful reducing agent.[8][9][10][11] It can reduce not only aldehydes and ketones but also less reactive functional groups such as esters, carboxylic acids, and amides.[10][11] While effective, its high reactivity necessitates the use of anhydrous solvents and a more cautious workup procedure. For a substrate with only an aldehyde group, the strength of LiAlH₄ is often unnecessary and introduces greater safety risks.
Comparative Analysis of Primary Reducing Agents
The selection of the appropriate reducing agent is a critical decision based on substrate reactivity, desired selectivity, safety, and laboratory capabilities. The following table provides a direct comparison of NaBH₄ and LiAlH₄ for the reduction of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Feature
Sodium Borohydride (NaBH₄)
Lithium Aluminum Hydride (LiAlH₄)
Reactivity
Moderate; highly effective for aldehydes and ketones.[7]
Very high; reduces a wide range of carbonyls and other functional groups.[8][10][11]
Chemoselectivity
Excellent; selectively reduces the aldehyde without affecting the indole ring.
High for aldehydes, but its power is generally excessive for this specific transformation.
Solvent Compatibility
Protic solvents (Methanol, Ethanol, Isopropanol) are commonly used.[7]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Ethyl acetate and Hexanes (for chromatography)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
Dissolution: In a round-bottom flask, dissolve 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (1.0 eq) in methanol (approximately 10-20 mL per gram of starting material). Stir the solution at room temperature until the solid is completely dissolved.
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
Addition of NaBH₄: While stirring vigorously, add sodium borohydride (1.5-2.0 eq) to the solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution.
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the excess NaBH₄. Safety Note: Quenching is exothermic and will produce hydrogen gas.
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer). Combine the organic layers.
Washing: Wash the combined organic layers with saturated brine solution.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2-(tert-butyl)-5-ethyl-1H-indol-3-yl)methanol.
Protocol 2: Alternative Method Using Lithium Aluminum Hydride (LiAlH₄)
This protocol should only be used by experienced researchers under strict anhydrous conditions and with appropriate safety measures.
Materials and Reagents:
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Ethyl acetate
Deionized water
15% aqueous sodium hydroxide (NaOH) solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
LAH Suspension: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in the reaction flask and cool to 0 °C in an ice bath.
Substrate Addition: Dissolve 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes.
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
Work-up (Fieser Method): Extreme Caution Required. Cool the reaction mixture to 0 °C. Sequentially and very slowly, add the following reagents dropwise:
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams).
'x' mL of 15% aqueous NaOH.
'3x' mL of water.
Causality Note: This specific sequence is designed to safely quench the reactive LAH and produce a granular, easily filterable solid (lithium and aluminum salts).
Filtration: Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms. Filter the solid through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
Concentration and Purification: Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.
Product Characterization
The identity and purity of the synthesized (2-(tert-butyl)-5-ethyl-1H-indol-3-yl)methanol should be confirmed using standard analytical techniques.
Technique
Expected Observation
¹H NMR
Disappearance of the aldehyde proton signal (CHO, ~10 ppm). Appearance of a new singlet or doublet for the benzylic protons (CH₂OH, ~4.8 ppm) and a broad singlet for the alcohol proton (OH).
¹³C NMR
Disappearance of the aldehyde carbonyl carbon signal (~185 ppm). Appearance of a new signal for the alcohol carbon (CH₂OH, ~55-65 ppm).
FT-IR
Disappearance of the strong C=O stretching band of the aldehyde (~1650-1680 cm⁻¹). Appearance of a broad O-H stretching band (~3200-3500 cm⁻¹).[13]
Mass Spec (ESI)
Detection of the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.
TLC
The product spot should have a lower Rf value than the starting aldehyde in a moderately polar eluent system (e.g., 30% Ethyl Acetate/Hexanes).
Visualized Workflows and Logic
Caption: General experimental workflow for the reduction of the indole carbaldehyde.
Caption: Decision logic for selecting the appropriate reducing agent.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If TLC analysis shows significant remaining starting material after the expected reaction time, add an additional portion (0.2-0.5 eq) of the reducing agent and continue to monitor. Ensure the solvent used is of appropriate quality (anhydrous for LAH).
Formation of Impurities: Over-reduction of the indole ring is unlikely with NaBH₄ but could be a concern with more reactive substrates or harsh conditions. Maintaining a low temperature during the addition of the reducing agent helps to minimize side reactions.
Difficult Purification: The product alcohol is more polar than the starting aldehyde. If the product and starting material have very similar Rf values, try a different solvent system for chromatography (e.g., dichloromethane/methanol) or use a high-performance silica gel.
Safety with LiAlH₄: Never add water directly to a large amount of unreacted LiAlH₄. The Fieser workup is a validated and safer method for quenching. Always perform LiAlH₄ reactions in a fume hood and wear appropriate personal protective equipment.
Conclusion
The reduction of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde to its corresponding carbinol derivative is a straightforward yet critical transformation. For this specific substrate, sodium borohydride in methanol offers a highly efficient, selective, and safe method, making it the superior choice for both small-scale and large-scale synthesis. The provided protocols, when followed with attention to detail and safety, will reliably yield the desired (2-(tert-butyl)-5-ethyl-1H-indol-3-yl)methanol, a valuable building block for further synthetic elaboration in drug discovery and materials science.
References
Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O). (2026).
Synthesis and Chemistry of Indole. (n.d.).
Highly Chemoselective Synthesis of Indole Derivatives. (n.d.).
Pathaka, S. K., Prasada, O., & Sinha, L. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations.
Potts, K. T., & Liljegren, D. R. (1963). Reduction of 1-Methyl-3-acylindole Derivatives with Lithium Aluminum Hydride1. The Journal of Organic Chemistry.
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). PMC.
Does Lithium Aluminum Hydride Reduce Aldehydes? (2024). Bloom Tech.
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradi
Lithium aluminium hydride. (n.d.). Wikipedia.
Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calcul
Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society. [Link]
Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. (2014).
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. (2018). SIELC Technologies.
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)
Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (2022). The Journal of Organic Chemistry.
3-Alkylated indoles by reduction of sulfonyl indoles under flow chemical conditions. (n.d.). Arkivoc.
Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021).
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.).
Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
Showing NP-Card for Indole-3-carbinol (NP0000064). (2025). NP-MRD.
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC.
Technical Support Center: Synthesis of 3H-Indole-2-carbaldehyde. (n.d.). Benchchem.
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell col. (n.d.). Ovid.
A New Indole-3-Carbinol Tetrameric Derivative Inhibits Cyclin-dependent Kinase 6 Expression, and Induces G1 Cell Cycle Arrest in Both Estrogen-dependent and Estrogen-independent Breast Cancer Cell Lines. (2003). AACR Journals.
Complete and Remarkable Reversal of Chemoselectivity in [4 + 2] Cycloadditions Involving Electron-Poor Indoles as Dienophiles. Diels−Alder versus Hetero-Diels−Alder Processes. (2003). The Journal of Organic Chemistry.
Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. (2022). Journal of King Saud University - Science.
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core–shell column chromatography method. (n.d.).
Reduction of Carboxylic Acids to Alcohols via Manganese(I)
Indole-3-Carbinol. (n.d.).
1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). PMC.
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpret
Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.).
Alcohol synthesis by carboxyl compound reduction. (n.d.). Organic Chemistry Portal.
Application Notes & Protocols: Leveraging 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde for the Synthesis of Novel Bioactive Heterocycles
Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a specif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2] This guide focuses on a specifically substituted precursor, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde , a versatile building block for synthesizing novel heterocycles with significant therapeutic potential. The strategic placement of the bulky 2-(tert-butyl) group offers steric shielding, potentially enhancing metabolic stability and modulating receptor binding, while the 5-ethyl group increases lipophilicity, which can improve pharmacokinetic profiles. The C3-carbaldehyde functionality serves as a reactive handle for elaboration into a multitude of complex heterocyclic systems.[3][4] This document provides detailed protocols and the underlying scientific rationale for synthesizing potent bioactive agents, including indole-based chalcones, Schiff bases, and pyrimidines, targeting researchers in drug discovery and development.
The Strategic Importance of the Substituted Indole Scaffold
The indole ring system is a fundamental component of essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The specific substitutions on our featured precursor, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, are not arbitrary; they are designed to impart advantageous drug-like properties.
2-(tert-Butyl) Group: This large, non-polar group serves two primary purposes. First, it provides steric hindrance at the C2 position, a common site of metabolic oxidation. This can slow down drug metabolism, leading to a longer half-life and improved bioavailability. Second, its bulk can enforce a specific conformation upon the final molecule, leading to higher selectivity for its biological target.
5-Ethyl Group: This substituent enhances the overall lipophilicity of the molecule. This is a critical parameter that influences a compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
3-Carbaldehyde Group: As a versatile electrophile, this aldehyde is the key to synthetic diversification, enabling reliable C-C and C-N bond formations through well-established chemical reactions.[4]
The following diagram illustrates the central role of this precursor in generating a library of diverse bioactive heterocycles.
Caption: Synthetic utility of the indole precursor.
Application Protocol I: Synthesis of Bioactive Indole-Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known for their potent antiproliferative and antioxidant activities.[7] The Claisen-Schmidt condensation is a reliable method for their synthesis, involving the base-catalyzed reaction between an aldehyde and a ketone.[8]
Scientific Rationale
The reaction proceeds via an enolate mechanism. A strong base (e.g., KOH) deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) to form the thermodynamically stable α,β-unsaturated ketone (chalcone), driven by the formation of an extended conjugated system. The bulky 2-tert-butyl group on the indole ring is not expected to significantly hinder the reaction at the C3-aldehyde but will influence the final conformation and biological activity of the chalcone product.
Detailed Experimental Protocol
Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(2-(tert-butyl)-5-ethyl-1H-indol-3-yl)prop-2-en-1-one.
Materials:
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
4-Hydroxyacetophenone
Potassium Hydroxide (KOH)
Ethanol (EtOH), Reagent Grade
Hydrochloric Acid (HCl), 1 M solution
Deionized Water
Ethyl Acetate
Hexane
Anhydrous Sodium Sulfate (Na₂SO₄)
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (1.0 eq) in 20 mL of ethanol with stirring.
Add a solution of potassium hydroxide (3.0 eq) in 5 mL of water to the flask. Stir the mixture at room temperature for 15 minutes.
Dissolve 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (1.0 eq) in 15 mL of ethanol and add this solution dropwise to the reaction mixture over 20 minutes.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane). The starting aldehyde should be consumed, and a new, lower Rf spot corresponding to the chalcone should appear.
Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.
Acidify the solution to pH ~5-6 by the slow addition of 1 M HCl. A yellow precipitate should form.
Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
Dry the crude product in a vacuum oven at 50°C.
For further purification, recrystallize the solid from an ethanol/water mixture or purify by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Diagram & Biological Potential
Caption: Workflow for Indole-Chalcone Synthesis.
Table 1: Biological Activities of Structurally Related Indole-Chalcones
Application Protocol II: Synthesis of Bioactive Indole-Schiff Bases
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond. They are synthesized by the condensation of a primary amine with an aldehyde or ketone.[12] Indole-based Schiff bases are a versatile class of ligands and have demonstrated a wide array of biological activities, including potent antimicrobial and anticancer effects.[2][13]
Scientific Rationale
The reaction mechanism involves the nucleophilic attack of the primary amine's nitrogen on the aldehyde's carbonyl carbon. This forms an unstable carbinolamine intermediate. The carbinolamine is then protonated (often catalyzed by a trace amount of acid) and subsequently loses a molecule of water to form the stable imine (Schiff base). The reaction is typically reversible and is often driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus or molecular sieves, although for many simple condensations, this is not strictly necessary.
Detailed Experimental Protocol
Objective: To synthesize (E)-N-((2-(tert-butyl)-5-ethyl-1H-indol-3-yl)methylene)aniline.
Materials:
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Aniline
Methanol (MeOH), Anhydrous
Glacial Acetic Acid (catalytic amount)
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
To a 50 mL round-bottom flask, add 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (1.0 eq) and dissolve it in 15 mL of anhydrous methanol.
Add aniline (1.05 eq) to the solution.
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Equip the flask with a condenser and reflux the mixture for 4-6 hours.
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane). The disappearance of the aldehyde spot indicates the completion of the reaction.
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.
If a precipitate forms, collect the solid by vacuum filtration and wash it with a small amount of cold methanol.
If no solid forms, remove the solvent completely and purify the resulting residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Dry the purified product under vacuum.
Characterize the final Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Workflow Diagram & Biological Potential
Caption: Synthesis of an Indole-Schiff Base.
Indole-based Schiff bases are extensively studied for their biological activities. The imine linkage is crucial for their bioactivity, and the substituents on both the indole and amine moieties can be tuned to optimize potency and selectivity. They are well-documented as antimicrobial agents, with some derivatives showing excellent activity against resistant bacterial strains.[13][14] Furthermore, their ability to coordinate with metal ions and interact with biomacromolecules has led to their investigation as anticancer agents.[15]
Application Protocol III: Synthesis of Bioactive Indole-Pyrimidines
Pyrimidine is a fundamental heterocycle found in the nucleobases cytosine, thymine, and uracil. Synthetic pyrimidine derivatives possess a remarkable range of biological activities, including antiviral, antibacterial, and anticancer properties.[16] The Biginelli reaction, a one-pot three-component synthesis, is a classic and efficient method for preparing dihydropyrimidinones (DHPMs), which can be further derivatized.[17][18]
Scientific Rationale
The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (or thiourea). The proposed mechanism begins with the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the ketoester enolate. Finally, intramolecular cyclization via aminolysis and subsequent dehydration yields the dihydropyrimidinone ring system. The use of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde in this reaction will produce a novel class of indole-DHPM hybrids with significant potential for biological screening.
Detailed Experimental Protocol
Objective: To synthesize 4-(2-(tert-butyl)-5-ethyl-1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.
In a 100 mL round-bottom flask, combine 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in 25 mL of ethanol.
Add 3-4 drops of concentrated HCl to the mixture with stirring.
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 8-12 hours.
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane).
Upon completion, cool the reaction mixture in an ice bath for 1-2 hours. A solid precipitate should form.
Collect the crude product by vacuum filtration and wash the solid with cold ethanol.
Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone product.
Dry the crystals under vacuum.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Many indole-pyrimidine derivatives have been synthesized and evaluated for their ability to interact with DNA, suggesting potential applications as anticancer agents.[19] Their structural similarity to purine and pyrimidine nucleobases makes them interesting candidates for inhibiting enzymes involved in nucleic acid metabolism.
Conclusion and Future Outlook
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a highly valuable and strategically designed precursor for medicinal chemistry. Its unique substitution pattern provides a foundation for developing new chemical entities with potentially enhanced metabolic stability and favorable pharmacokinetic properties. The protocols detailed herein for the synthesis of chalcones, Schiff bases, and pyrimidines represent just a fraction of the possibilities. This versatile aldehyde can be employed in a wide range of other transformations, including Knoevenagel condensations, Wittig reactions, and various multicomponent reactions, to generate a rich diversity of bioactive heterocycles.[3][20] Future work should focus on expanding the library of derivatives and conducting comprehensive biological evaluations to unlock their full therapeutic potential.
References
Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. PMC. [Link]
Synthesis, characterization and molecular docking studies of new indol(1H-3-yl)pyrimidine derivatives: Insights into their role in DNA interaction. Taylor & Francis Online. [Link]
INDOLE 1,2,3,4-TETRAHYDROPYRIMIDINONE: SYNTHESIS, CHARACTERIZATION AND IT'S BIOLOGICAL APPLICATIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Synthesis and Antioxidant Evaluation of Indole Quinoline Derived Chalcones. Asian Journal of Chemistry. [Link]
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. ResearchGate. [Link]
(PDF) Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. ResearchGate. [Link]
Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Anticancer and Antioxidant Activity. Preprints.org. [Link]
Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
Synthesis and evaluation of new indole-based chalcones as potential antiinflammatory agents. PubMed. [Link]
Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. [Link]
Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. SCIRP. [Link]
Synthesis and Antimicrobial Activities of Indole-based Schiff Bases and their Metal Complexes: A Review. Bentham Science. [Link]
Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. PubMed. [Link]
Synthesis of some heterocyclic compounds derived from indole as antimicrobial agents. Taylor & Francis Online. [Link]
Synthesis and Evaluation of Schiff's Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats. Oriental Journal of Chemistry. [Link]
Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega. [Link]
Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ResearchGate. [Link]
Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde. Pure. [Link]
The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. PubMed. [Link]
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open. [Link]
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity. PMC. [Link]
Bioactive Indole Heterocycles and their Synthetic Routes: A Comprehensive Review. Journal of Advanced Scientific Research. [Link]
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe University. [Link]
Improving reaction yield in the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields. Our focus is on the critical formylation step, typically achieved via the Vilsmeier-Haack reaction, a powerful yet nuanced method for functionalizing electron-rich indoles.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for formylating the 2-(tert-Butyl)-5-ethyl-1H-indole precursor?
A1: The Vilsmeier-Haack reaction is the industry-standard and most efficient method for the C3-formylation of electron-rich indoles like the 2-(tert-butyl)-5-ethyl-1H-indole substrate.[1][2][3] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The steric bulk of the tert-butyl group at the C2 position effectively blocks that site, directing the formylation almost exclusively to the C3 position.
Q2: How critical is the quality of the Vilsmeier-Haack reagents (DMF and POCl₃)?
A2: The quality of your reagents is paramount and directly impacts reaction success and yield.[1]
Phosphorus oxychloride (POCl₃): This reagent is highly sensitive to moisture. Hydrolysis produces phosphoric acid and HCl, which can consume the reagent and lead to unwanted side reactions. Using freshly distilled or a newly opened bottle of POCl₃ is strongly recommended.[1]
N,N-Dimethylformamide (DMF): Over time, DMF can degrade to produce dimethylamine and formic acid.[1] These impurities can interfere with the formation of the Vilsmeier reagent and introduce variability into your results. For consistent outcomes, use anhydrous, high-purity DMF.
Q3: What are the key safety precautions when preparing the Vilsmeier reagent?
A3: The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic reaction. Proper temperature control is essential for both safety and efficacy. The reagent should always be prepared at a low temperature, typically between 0-5 °C, by adding the POCl₃ dropwise to the DMF with vigorous stirring.[1] This procedure should be conducted in a well-ventilated fume hood, as both reagents are corrosive and toxic.
Q4: My starting material, 2-(tert-Butyl)-5-ethyl-1H-indole, is not commercially available. How can I synthesize it?
Troubleshooting Guide: Improving Reaction Yields
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of 2-(tert-Butyl)-5-ethyl-1H-indole.
Problem 1: Low to No Product Yield
Your reaction has proceeded for the expected duration, but TLC analysis shows a significant amount of unreacted starting material and minimal product formation.
Potential Cause
Scientific Explanation & Solution
Degraded Reagents
As mentioned in the FAQs, moisture-compromised POCl₃ or impure DMF will prevent the efficient formation of the active electrophile (the Vilsmeier reagent). Solution: Use freshly distilled POCl₃ and anhydrous, high-purity DMF.[1]
Incomplete Vilsmeier Reagent Formation
The reaction between POCl₃ and DMF is temperature-sensitive. Adding the POCl₃ too quickly or at too high a temperature can lead to degradation and incomplete formation of the reagent. Solution: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C.[1] Allow the reagent to fully form (typically 20-30 minutes) before adding the indole substrate.
Insufficient Reaction Temperature or Time
While the 5-ethyl group is activating, the bulky 2-tert-butyl group can slightly reduce the nucleophilicity of the indole ring. The reaction may require more forcing conditions than for a simple indole. Solution: Monitor the reaction progress by TLC. If the reaction stalls at room temperature, consider moderately increasing the temperature to 40-60 °C.[5]
Improper Work-up Procedure
The Vilsmeier-Haack reaction produces an intermediate iminium salt, which must be hydrolyzed to yield the final aldehyde.[3][6] Improper pH or temperature during this step can lead to product loss or decomposition. Solution: Quench the reaction by carefully pouring the mixture into a vigorously stirred vessel containing an ice-cold aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate, to neutralize the acid and facilitate hydrolysis.[1]
Problem 2: Formation of Multiple Products (Observed on TLC)
Your TLC plate shows the desired product spot, but also several other significant spots, indicating the formation of side products.
Potential Cause
Scientific Explanation & Solution
N-Formylation
Although C3 formylation is electronically favored, formylation at the N1 position can occur, particularly if the C3 position is sterically hindered.[1] While the tert-butyl group is at C2, it can influence the steric environment at C3. Solution: Carefully control the reaction temperature. Lower temperatures often favor C3 formylation over N-formylation. Ensure a slight excess, but not a large excess, of the Vilsmeier reagent is used.
Over-formylation (Di-formylation)
Highly activated indoles can sometimes undergo formylation at more than one position.[1] With C2 and C3 occupied, other positions on the benzene ring could potentially react under harsh conditions. Solution: Maintain strict control over stoichiometry. Use a molar ratio of Vilsmeier reagent to indole between 1.1:1 and 1.5:1.[1] Adding the Vilsmeier reagent dropwise to a solution of the indole can prevent localized high concentrations that favor side reactions.
Indole Trimerization
Under certain Vilsmeier conditions, indoles can react with themselves to form trimeric byproducts, which are often highly colored.[6] Solution: This is often a result of incorrect stoichiometry or temperature. Adhering to the optimized conditions in the table below and ensuring efficient stirring can minimize this side reaction.
Experimental Protocols & Data
Optimized Reaction Parameters
The following table summarizes recommended starting conditions for the formylation reaction. Optimization may be required based on your specific laboratory setup and observations.
Parameter
Recommended Value
Rationale
Indole:DMF:POCl₃ Molar Ratio
1 : 3 : 1.5
Provides a sufficient excess of DMF as a solvent and reagent, with a modest excess of POCl₃ to drive the reaction to completion while minimizing side products.[1]
Vilsmeier Reagent Prep. Temp.
0 - 5 °C
Controls the exothermic reaction, ensuring the stable formation of the active electrophile.[1]
Indole Addition Temp.
0 - 10 °C
Allows for controlled initiation of the formylation reaction.
Reaction Temp.
25 - 60 °C
Start at room temperature and gently heat if necessary, monitoring by TLC for consumption of starting material.[5]
Reaction Time
2 - 8 hours
Highly dependent on temperature and substrate reactivity. Monitor by TLC.
Work-up
Quench in ice/water, neutralize with NaHCO₃ or NaOAc
Ensures controlled hydrolysis of the iminium salt intermediate to the desired aldehyde.[1]
Step-by-Step Vilsmeier-Haack Protocol
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath.
Vilsmeier Reagent Formation: Slowly add POCl₃ (1.5 eq) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
Formylation Reaction: Dissolve 2-(tert-Butyl)-5-ethyl-1H-indole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system) until the starting material is consumed. If the reaction is sluggish, gently heat the mixture to 40-60 °C.
Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker of vigorously stirred ice-cold saturated sodium bicarbonate solution. Continue stirring until the hydrolysis is complete and the product precipitates.
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold hexane. Dry the crude product under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel.[7][8]
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Decision tree for troubleshooting low product yield.
References
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539–15546. Available at: [Link]
Lebedev, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12767–12776. Available at: [Link]
Hassam, M., Smith, G., & Taylor, D. (2014). 1-tert-Butyl 2-ethyl 5-chloro-3-(2-furoyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(4), o446. Available at: [Link]
Bergman, J., & Sand, P. (1984). Formation of indole trimers in Vilsmeier type reactions. Tetrahedron Letters, 25(16), 1957-1960. Available at: [Link]
Hassam, M., Smith, G., & Taylor, D. (2013). 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(2), o237. Available at: [Link]
Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 139. Available at: [Link]
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. Available at: [Link]
Gadaginamath, G. S., & Pujar, S. R. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(3), 969-981. Available at: [Link]
Xue, J., Zhang, Y. S., Huan, Z., Yang, J. D., & Cheng, J. P. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Journal of Organic Chemistry, 87(22), 15539–15546. Available at: [Link]
Sutar, A. B., & Patil, D. R. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Current Pharmaceutical Research, 5(4), 1-5. Available at: [Link]
Ishikura, M., et al. (1993). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2165-2171. Available at: [Link]
Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. J. Org. Chem., 87, 15539-15546. Available at: [Link]
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents. CN102786460A.
Akbaş, E., & Tirkaso, G. F. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 438-445. Available at: [Link]
Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its synthetic utility. Journal of Saudi Chemical Society, 17(3), 297-304. Available at: [Link]
Lautens, M., et al. (2003). Convenient Synthesis of tert‐Butyl Esters of Indole‐5‐carboxylic Acid and Related Heterocyclic Carboxylic Acids. Synthetic Communications, 33(10), 1731-1738. Available at: [Link]
Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. Available at: [Link]
Goud, T. K., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. Available at: [Link]
Somei, M., & Yamada, F. (2003). 1H-Indole, 3-ethyl. Organic Syntheses, 80, 109. Available at: [Link]
2-(tert-butyl)-1h-indole-3-carbaldehyde. PubChem. Available at: [Link]
Optimizing recrystallization solvents for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde purification
Technical Support Center: Advanced Purification of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde Welcome to the technical support guide for the purification of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. This docu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Advanced Purification of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the purification of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. This document provides in-depth guidance, troubleshooting protocols, and expert insights for researchers, chemists, and drug development professionals aiming to achieve high purity of this compound through recrystallization.
Part 1: Understanding the Molecule - The Key to Effective Purification
Before selecting a solvent, it is crucial to analyze the structure of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Its solubility characteristics are dictated by a balance of polar and non-polar features.
Indole Core: The bicyclic indole ring system is aromatic and moderately polar. The nitrogen atom's lone pair contributes to its electronic properties, and the N-H group can act as a hydrogen bond donor.
Carbonyl Group (C=O): The aldehyde at the 3-position is a strong polar feature and can act as a hydrogen bond acceptor.
Alkyl Substituents: The bulky tert-butyl group at the 2-position and the ethyl group at the 5-position are non-polar and hydrophobic. These groups significantly influence the molecule's interaction with non-polar solvents and can sterically hinder some solvent interactions.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered during recrystallization.
Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is too high or the solution is cooled too rapidly.
Immediate Fix: Reheat the solution until the oil redissolves completely. Allow it to cool much more slowly. You can also add a small amount of additional solvent.
Long-Term Solution: Choose a solvent with a lower boiling point or use a solvent pair. Adding a non-polar "anti-solvent" to a solution in a more polar solvent can often induce crystallization at a lower temperature.
Q2: I have very low recovery of my purified product. What are the likely causes?A: Low recovery is typically caused by one of three factors:
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures.[1] The goal is to create a saturated solution at the solvent's boiling point.
Inappropriate Solvent Choice: The compound might be too soluble in the chosen solvent, even when cold.
Premature Crystallization: Crystals forming during the hot filtration step will be lost. Ensure your filtration apparatus is pre-heated.
Q3: No crystals are forming, even after my solution has cooled to room temperature. What should I do?A: The solution is likely not supersaturated, or crystallization requires an initiation event. Try the following techniques in order:
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
Seeding: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystallization.[1]
Reduce Temperature: Cool the flask in an ice-water bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the solute concentration and then allow it to cool again.
Part 3: Systematic Solvent Selection & Experimental Protocol
The ideal recrystallization solvent will dissolve the target compound completely when hot but very poorly when cold, while impurities remain either fully soluble or insoluble at all temperatures.[2]
Logical Workflow for Solvent Selection
The following diagram outlines the decision-making process for identifying a suitable solvent system.
Caption: Workflow for systematic solvent selection for recrystallization.
Recommended Solvents for Screening
Based on the molecule's structure, the following solvents and pairs are recommended for initial screening.
Solvent Class
Examples
Rationale
Polar Protic
Ethanol, Isopropanol (IPA)
Likely to dissolve the compound when hot due to H-bonding with N-H and C=O groups. Often used for indoles.[3]
Polar Aprotic
Acetone, Ethyl Acetate
Good balance of polarity to dissolve the molecule. Ethyl acetate is less polar and may give better recovery.
Aromatic
Toluene
The aromatic ring interacts well with the indole core. Good for moderate polarity compounds.
Non-Polar
Heptane, Hexane
Compound is likely insoluble or sparingly soluble; ideal as an anti-solvent in a solvent pair system.[1]
Solvent Pairs
Ethanol/Water, Isopropanol/Water, Toluene/Heptane
Excellent for fine-tuning solubility. The non-polar solvent (anti-solvent) reduces solubility upon addition.[1][4]
Preparation: Place approximately 20 mg of the crude 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde into a small test tube.
Room Temperature Test: Add the first candidate solvent dropwise while agitating. Add up to 0.5 mL. If the solid dissolves completely, the solvent is unsuitable as a single solvent (the compound is too soluble).
Hot Solubility Test: If the solid did not dissolve at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a gentle boil. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume used.
Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. If no crystals form, place it in an ice bath.
Evaluation: An ideal solvent is one where the compound is sparingly soluble at room temperature but readily soluble at boiling, and which yields a good quantity of crystals upon cooling.
Part 4: Troubleshooting Guide
This section provides solutions to more complex issues based on the underlying chemical principles.
Q4: My final product purity is not high enough. What steps can I take?A: Impurities are being co-precipitated with your product.
Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. Highly concentrated impurities may also crystallize alongside the product.
Solution 1 (Slower Cooling): Ensure the solution cools as slowly as possible. Insulating the flask with glass wool or leaving it in the warm heating mantle (turned off) can promote the formation of larger, purer crystals.
Solution 2 (Solvent Choice): The impurities may have similar solubility profiles to your product in the chosen solvent. Re-evaluate your solvent choice. A different solvent or solvent pair may leave the specific impurities in the mother liquor. Common impurities in indole synthesis can include starting materials or byproducts from side reactions.[5][6]
Solution 3 (Charcoal Treatment): If the impurities are colored and non-polar, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use sparingly, as it can also adsorb your product.
Q5: I'm using a solvent pair (e.g., Ethanol/Water), but I'm getting an oil or very fine powder.A: This often happens when the anti-solvent is added too quickly or at too high a temperature.
Cause: Rapid addition of the anti-solvent causes a sudden, dramatic drop in solubility, leading to uncontrolled precipitation ("crashing out") rather than ordered crystal growth.
Solution: Heat your solution in the primary solvent (e.g., ethanol) to just below its boiling point. Add the anti-solvent (e.g., water) dropwise and slowly, swirling after each addition, until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the cloudiness, then remove from heat and allow to cool slowly.
Troubleshooting Decision-Making Diagram
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Benchchem. Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
ijarsct. Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole.
University of Colorado, Boulder. Recrystallization Guide.
Troubleshooting low conversion rates in 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde functionalization
Technical Support Center: Functionalization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde From the desk of the Senior Application Scientist: Welcome to the technical support center. This guide is designed for resear...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Functionalization of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals working with 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. The unique substitution pattern of this molecule, particularly the bulky tert-butyl group at the C2 position, presents specific challenges that can lead to lower-than-expected conversion rates in common functionalization reactions. This document provides in-depth, cause-and-effect troubleshooting advice and validated protocols to help you navigate these challenges effectively. Our goal is to move beyond simple procedural lists and empower you with the underlying chemical principles to optimize your reactions.
Section 1: Foundational Troubleshooting - Starting Material Integrity
Low conversion rates often originate from issues with the starting material. Before troubleshooting the reaction itself, it is crucial to validate the purity and stability of your 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Q1: My reaction is sluggish or failing completely. How can I be sure my starting aldehyde is of sufficient quality?
A1: The stability of indole-3-carbaldehydes can be compromised by exposure to air, light, and elevated temperatures, leading to oxidation.[1] The primary degradation product is the corresponding carboxylic acid, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carboxylic acid. This impurity will not participate in the desired reaction and can complicate purification.
Recommended Actions:
Purity Assessment: Verify the purity of your starting material using ¹H NMR and HPLC. In the ¹H NMR spectrum, look for the characteristic aldehyde proton singlet around 9.9-10.0 ppm and the indole N-H proton singlet above 12.0 ppm (in DMSO-d₆).[2] The absence of a broad carboxylic acid peak is critical. An HPLC purity of >98% is recommended.
Visual Inspection: The pure compound should be a pale yellow or off-white solid. Significant darkening may indicate oxidation or polymerization.
Purification: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can often remove the more polar carboxylic acid impurity.
Q2: What are the ideal storage conditions for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde?
A2: To prevent degradation, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and kept at a low temperature (-20°C is ideal for long-term storage).[1] Tightly seal the container to prevent moisture ingress, which can facilitate hydrolysis or other side reactions.
Olefination is a primary method for functionalizing the aldehyde group. However, the steric hindrance from the C2-tert-butyl group and the electronic nature of the indole ring can significantly impact yields.
Q3: My Wittig reaction is giving low yields. I'm using n-BuLi to generate the ylide. What are the likely causes?
A3: Low yields in Wittig reactions with this substrate are common and can be attributed to several factors:
Inefficient Ylide Generation: While n-BuLi is a strong base, its effectiveness can be compromised if the reagent has degraded over time. Always titrate your n-BuLi before use to confirm its concentration.[3] Furthermore, the temperature is critical; ylide generation should be performed at low temperatures (e.g., -78 °C to 0 °C) to prevent ylide decomposition.[3]
Steric Hindrance: The bulky tert-butyl group at the C2 position sterically shields the C3-aldehyde, slowing the rate of attack by the phosphorus ylide.[4]
Indole N-H Interference: The indole N-H is acidic (pKa ≈ 17) and will be deprotonated by strong bases like n-BuLi. This consumes a full equivalent of your base and the ylide, forming an unreactive indole anion. This is a very common cause of low conversion.
Lithium Salt Effects: The presence of lithium salts (like LiBr, a byproduct of ylide generation) can influence the reaction pathway and sometimes negatively impact yields or stereoselectivity.[3][4]
Q4: Given the issues with the Wittig reaction, is the Horner-Wadsworth-Emmons (HWE) reaction a better alternative for this substrate?
A4: Absolutely. The HWE reaction is often superior for hindered aldehydes like 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde for two key reasons.[4]
Increased Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[5][6] This enhanced nucleophilicity allows for more efficient attack on the sterically hindered and electron-rich aldehyde.
Milder Bases: The HWE reaction typically uses weaker bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). While NaH is strong enough to deprotonate the phosphonate, it is often less reactive towards the indole N-H compared to organolithium reagents, reducing this significant side reaction.
Easier Workup: The dialkylphosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup, simplifying purification compared to the often-problematic triphenylphosphine oxide from the Wittig reaction.[4]
Best column chromatography solvent systems for isolating 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Technical Support Center: Isolating 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Isolating 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde using column chromatography. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this specific indole derivative?
For 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, the standard and most versatile stationary phase is silica gel . However, the success of silica gel chromatography is contingent on the stability of the compound. The indole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing or, in some cases, degradation.[1]
Consider these options based on your experimental observations:
Silica Gel (Default): The most common choice for normal-phase chromatography. Its use is foundational for the separation of many organic compounds.[2]
Deactivated Silica Gel: If you observe significant peak tailing, deactivating the silica by pre-treating it with a basic modifier like triethylamine can neutralize acidic sites and improve peak shape.[2][3]
Alumina (Neutral or Basic): An excellent alternative if your compound proves to be acid-sensitive.[3] Alumina is available in different pH grades, allowing you to match the support to your compound's properties.
Reversed-Phase Silica (C18): Suitable for more polar indole derivatives or if normal-phase fails to provide resolution. This would involve a polar mobile phase, such as water/acetonitrile or water/methanol.[2][4]
Q2: How do I select an appropriate mobile phase (eluent) to start with?
Mobile phase selection should always be guided by prior analysis using Thin-Layer Chromatography (TLC).[2][5][6]
A common and effective starting point for a moderately polar compound like 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde on silica gel is a binary mixture of a non-polar and a polar solvent.[2][5][7]
Initial Concentration: Begin by testing a ratio of 10-20% ethyl acetate in hexanes.[5]
Optimal Rf Value: Adjust the solvent ratio until the Rf (retention factor) of your target compound on a TLC plate is between 0.2 and 0.4 .[2] An Rf in this range generally provides the best separation on a column.[5][8]
Q3: My compound is a pale yellow solid. Is this expected?
Yes, indole-3-carbaldehyde derivatives are frequently reported as pale yellow solids.[5]
Q4: What are the most likely impurities I need to separate?
Potential impurities largely depend on the synthetic route. If a Vilsmeier-Haack formylation was used, common impurities include:
Unreacted starting material (e.g., 2-(tert-Butyl)-5-ethyl-1H-indole).
Byproducts from the Vilsmeier reagent itself (e.g., from DMF and POCl₃).[5]
Degradation products, such as the corresponding carboxylic acid formed by oxidation of the aldehyde.[6]
Troubleshooting Guide: Common Issues & Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Peak Tailing / Streaking
Interaction with Acidic Silica: The basic indole nitrogen is interacting strongly with acidic silanol groups on the silica surface.[1][9]
Add a Basic Modifier: Incorporate 0.5-2.0% triethylamine (NEt₃) into your eluent system.[6][10] This neutralizes the acidic sites on the silica.[11][12]
Sample Overload: Too much sample has been loaded onto the column relative to the amount of stationary phase.[13]
Reduce Sample Load: Ensure a proper ratio of sample to silica gel, typically between 1:30 to 1:100 by weight.
Compound Degradation on Column
Acid Sensitivity: The compound is unstable on the acidic surface of the silica gel.[6]
Confirm Instability: Run a 2D TLC analysis (see Protocol 2) to verify on-plate degradation. Deactivate Silica: Use an eluent containing 1-3% triethylamine to pack and run the column. Switch Stationary Phase: Use a more inert support like neutral or basic alumina.[3]
Poor Separation / Co-elution
Suboptimal Mobile Phase: The chosen solvent system lacks the selectivity needed to resolve the target compound from impurities.
Optimize the Solvent System: Test different solvent combinations (e.g., Dichloromethane/Methanol) or different ratios. Use a Gradient: Employ a shallow gradient of increasing polarity to better resolve compounds with close Rf values.[14]
Compound Does Not Elute
Solvent System is Not Polar Enough: The eluent is too weak to move the compound down the column.
Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[5]
Compound Elutes Too Quickly
Solvent System is Too Polar: The eluent is too strong, causing the compound to elute with the solvent front.
Decrease Eluent Polarity: Reduce the percentage of the polar solvent in your mobile phase. Start with a very low polarity, such as 5% ethyl acetate in hexane.[5]
Experimental Protocols & Methodologies
Protocol 1: Standard Flash Column Chromatography Workflow
This protocol outlines the standard procedure for purifying 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde using silica gel.
Step 1: TLC Optimization
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
Spot the solution on a TLC plate.
Develop the plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3).[5]
The ideal system should place the spot for your target compound at an Rf value between 0.25 and 0.35 for optimal column separation.[5]
Step 2: Column Packing (Slurry Method)
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).[5]
Pour the slurry into the column, allowing the silica to settle without air bubbles. Tapping the column gently can aid in even packing.[5]
Step 3: Sample Loading (Dry Loading Recommended)
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
Step 4: Elution and Fraction Collection
Begin eluting the column with the optimized solvent system determined by TLC.
If separation is difficult, a shallow gradient can be employed. Start with a lower polarity than your TLC system and gradually increase the percentage of the more polar solvent.[6]
Collect fractions and monitor them by TLC to identify which contain your purified product.
Workflow Diagram: Standard Purification
Caption: Standard workflow for column chromatography.
Protocol 2: 2D TLC for Assessing On-Column Stability
This method helps determine if your indole derivative is degrading on the silica gel stationary phase.[2]
Obtain a square TLC plate.
Lightly spot your crude compound in one corner, approximately 1 cm from each edge.
Develop the plate using your chosen eluent system (First Dimension).
Remove the plate and dry it thoroughly.
Rotate the plate 90 degrees so the line of separated spots is now on the bottom.
Develop the plate again in the same eluent system (Second Dimension).
Visualize the plate. A stable compound will produce a single spot on the diagonal line from the origin. The appearance of new spots off the diagonal indicates decomposition on the silica plate.[2]
Stability Analysis Diagram
Caption: Interpreting a 2D TLC for compound stability.
References
Technical Support Center: Purification of Indole Derivatives by Column Chrom
Purification challenges of polar indole alkaloids by column chrom
Technical Support Center: Column Chromatography of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde. (2025). Benchchem.
The Secrets of Successful Gradient Elution. (2017).
Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. (n.d.). Benchchem.
Purification techniques for indole aldehydes. (n.d.). Benchchem.
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025).
Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester Chemistry.
FLASH OPTIMIZ
Tailing in TLC - can anyone help? (2013).
TLC and streaking: why add triethylamine? (2013). Reddit.
Triethylamine as a Mobile Phase Additive: What Does It Do? (2025).
Column Chromatography and Rel
Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
Preventing degradation and oxidation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde during storage
Technical Support Center: 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde A Guide for Researchers on Preventing Degradation and Oxidation During Storage Welcome to the technical support guide for 2-(tert-Butyl)-5-ethyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
A Guide for Researchers on Preventing Degradation and Oxidation During Storage
Welcome to the technical support guide for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This molecule, while a valuable synthetic intermediate, possesses two chemical moieties prone to degradation: an electron-rich indole ring and a susceptible aromatic aldehyde.
This guide is designed to provide you with an in-depth understanding of the potential degradation pathways and to offer practical, field-proven protocols to ensure the long-term stability of your compound.
Frequently Asked Questions (FAQs)
Q1: My solid 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde has changed color (e.g., yellowed or darkened) over time. What is happening?
A change in color is a common visual indicator of degradation. This is likely due to two primary pathways:
Oxidation of the Indole Ring: The indole nucleus is electron-rich and highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[1] This can lead to the formation of colored oligomeric or polymeric byproducts.
Aldehyde Degradation: Aromatic aldehydes can undergo various reactions that produce colored impurities, and samples exposed to air over time may turn yellow.[2]
A color change suggests a decrease in purity, and the material should be re-analyzed (See QC Section) before use in a sensitive reaction.
Q2: I've noticed a white crystalline solid forming in my aldehyde sample. What is it?
This is a classic sign of aldehyde autoxidation. The aldehyde group (-CHO) is readily oxidized by atmospheric oxygen to form the corresponding carboxylic acid (2-(tert-Butyl)-5-ethyl-1H-indole-3-carboxylic acid).[2][3] This process is a free-radical chain reaction that can be initiated by light and air.[2] The resulting carboxylic acid often has lower solubility and may crystallize from the solid aldehyde.
Q3: What are the absolute best-practice storage conditions for long-term stability?
To ensure maximum stability and prevent degradation, the compound must be protected from its primary enemies: oxygen, light, moisture, and heat.
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen, preventing the initiation of autoxidation of the aldehyde and degradation of the indole ring.[4]
Temperature
-20°C (Freezer)
Reduces the rate of all chemical degradation reactions.[5]
Light
Amber Glass Vial
Protects the light-sensitive compound from UV-induced photodegradation, which can catalyze oxidation.[2][6][7]
Moisture
Tightly Sealed Container
Prevents hydrolysis and potential moisture-driven degradation pathways. Use of a desiccator for storage is also advisable.
For optimal long-term storage, we recommend aliquoting the material upon receipt into smaller, appropriately sized amber vials under an inert atmosphere, and storing these aliquots in a freezer at -20°C. This minimizes the number of times the bulk material is exposed to ambient conditions.[5]
Q4: Is refrigeration at 4°C sufficient for storage?
Refrigeration at 2–8°C is suitable for short- to medium-term storage and is preferable to room temperature.[8] It will slow the rate of oxidation.[2] However, for periods longer than a few weeks, or for maintaining the highest purity for critical applications, storage at -20°C is strongly recommended.[5]
Q5: I don't have access to a glovebox. How can I handle this air-sensitive compound?
While a glovebox provides the best protection[6], you can employ standard inert atmosphere techniques using a Schlenk line or a simple gas manifold with balloons.[2][9] This involves using oven-dried glassware and performing manipulations under a positive pressure of nitrogen or argon to prevent air exposure.[2]
Visualizing Degradation & Prevention
To better understand the processes you are trying to prevent, the following diagrams illustrate the key degradation pathway and the ideal workflow for handling your compound.
Caption: Ideal workflow for handling and storage.
Troubleshooting Guide
Observed Problem
Probable Cause(s)
Recommended Solution(s)
Low yield or side products in a reaction sensitive to aldehydes.
Oxidation to Carboxylic Acid: The starting material is partially converted to the corresponding indole-3-carboxylic acid, which is unreactive in your desired transformation.
1. Purify Before Use: The aldehyde can often be purified from the carboxylic acid by washing a solution of the compound (e.g., in diethyl ether) with a mild base like 10% sodium carbonate solution. The carboxylic acid will be extracted into the aqueous layer as its salt. [2]2. Re-evaluate Storage: Immediately implement the recommended long-term storage protocol for the remaining material.
Appearance of multiple new spots on a TLC plate of the stored compound.
Multiple Degradation Pathways: A combination of aldehyde oxidation and indole ring degradation is occurring due to prolonged exposure to air, light, and/or moisture.
1. Full Re-purification: The compound may require purification by column chromatography to isolate the pure aldehyde. 2. Discard if Heavily Degraded: If degradation is extensive, it may be more cost- and time-effective to use a fresh, pure batch of the compound.
Inconsistent results between experiments using the same batch of reagent.
Improper Aliquoting/Handling: The bulk reagent is degrading over time due to repeated exposure to air and moisture each time the container is opened.
1. Implement Aliquoting: If not already done, aliquot the remaining material under an inert atmosphere into single-use vials. [5]2. Fresh Aliquot for Each Exp: Use a fresh, unopened aliquot for each new experiment to ensure consistent starting material quality.
Experimental Protocol: Quality Control via Thin-Layer Chromatography (TLC)
This simple TLC protocol allows for a quick, semi-quantitative assessment of purity and can help you visualize the presence of the primary oxidation byproduct, the carboxylic acid.
Materials:
Silica gel TLC plate (e.g., Silica Gel 60 F254)
Developing chamber
Mobile Phase: A common choice is a mixture of Hexane and Ethyl Acetate. A good starting point is a 7:3 or 8:2 (Hexane:Ethyl Acetate) ratio. Adjust as needed.
Visualization: UV lamp (254 nm)
Capillary tubes for spotting
Procedure:
Prepare Sample: Dissolve a small amount (1-2 mg) of your 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane (approx. 0.5 mL).
Spot Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate.
Develop Plate: Place the spotted plate into the developing chamber containing the mobile phase. Ensure the solvent level is below your spotted baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
Visualize: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp.
Interpretation:
Pure Compound: A single, well-defined spot should be visible.
Degraded Compound: You will likely see two primary spots. The aldehyde (starting material) will be less polar and have a higher Rf value. The carboxylic acid byproduct is much more polar and will have a significantly lower Rf value (it may remain on or very close to the baseline). The relative intensity of the spots gives an indication of the extent of degradation.
References
Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]
Qu, Y., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Retrieved March 17, 2026, from [Link]
Arora, P. K. (2015). Degradation pathways of indole in Cupriavidus sp. KK10. ResearchGate. Retrieved March 17, 2026, from [Link]
Madsen, E. L., & Boll, M. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved March 17, 2026, from [Link]
Müller, A., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Retrieved March 17, 2026, from [Link]
Kim, J., et al. (2019). Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence. Organic Letters. Retrieved March 17, 2026, from [Link]
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved March 17, 2026, from [Link]
Pinto, B., et al. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. MDPI. Retrieved March 17, 2026, from [Link]
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Retrieved March 17, 2026, from [Link]
Aldini, G., et al. (2013). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. Antioxidants & Redox Signaling. Retrieved March 17, 2026, from [Link]
Dermaviduals. (n.d.). Fragrance sample? Aldehydes and ketones - ingredients. Dermaviduals.de. Retrieved March 17, 2026, from [Link]
Request PDF. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. ResearchGate. Retrieved March 17, 2026, from [Link]
De Mello, M. P., et al. (1980). Excited indole-3-aldehyde from the peroxidase-catalyzed aerobic oxidation of indole-3-acetic acid. Reaction with and energy transfer to transfer ribonucleic acid. Biochemistry. Retrieved March 17, 2026, from [Link]
Kim, M., et al. (2024). Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates. Food Science and Biotechnology. Retrieved March 17, 2026, from [Link]
The autoxidation of aldehydes. (A) Mechanism of aldehydes autoxidation. (B) Reactions in the progress of selected aromatic aldehydes autooxidation. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]
Request PDF. (2025, August 6). Catalyst- and Additive-Free Sunlight-Induced Autoxidation of Aldehydes to Carboxylic Acids. ResearchGate. Retrieved March 17, 2026, from [Link]
Stolar, T., et al. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules. Retrieved March 17, 2026, from [Link]
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Retrieved March 17, 2026, from [Link]
2-tert-butyl-5-chloro-7-methyl-1H-indole-3-carbaldehyde. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]
Riseley, R., et al. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Arkat USA. Retrieved March 17, 2026, from [Link]
Technical Support Center: Optimizing the Formylation of 2-tert-Butyl-5-ethylindole
As a Senior Application Scientist, I frequently consult on the functionalization of sterically hindered heterocycles. The Vilsmeier-Haack formylation of 2-tert-butyl-5-ethylindole presents a unique mechanistic challenge.
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the functionalization of sterically hindered heterocycles. The Vilsmeier-Haack formylation of 2-tert-butyl-5-ethylindole presents a unique mechanistic challenge. While the Vilsmeier-Haack reaction is the gold standard for introducing a formyl group at the C-3 position of indoles[1], the massive steric bulk of the 2-tert-butyl group fundamentally alters the reaction kinetics. This steric clash slows the rate of electrophilic attack, opening parallel kinetic pathways that lead to dimerization, off-target regioselectivity, and substrate degradation[2].
This guide provides a causality-driven troubleshooting framework and a self-validating experimental protocol designed to suppress these side products and maximize your target yield.
Part 1: Mechanistic Pathways & Side Product Origins
To troubleshoot the reaction, we must first visualize the competing kinetic pathways. The diagram below illustrates how the delayed formation of the C-3 iminium intermediate allows side reactions to dominate if stoichiometry and addition rates are not strictly controlled.
Fig 1. Mechanistic pathways showing target formylation vs. side product formation.
Part 2: Troubleshooting Guide & FAQs
Q1: Why am I seeing a massive amount of bis(indolyl)methane dimer instead of my target 3-formyl product?Causality: The Vilsmeier-Haack reaction proceeds via an electrophilic chloroiminium salt that attacks the indole to form an iminium intermediate[1]. Because the 2-tert-butyl group severely slows down this initial attack[2], unreacted indole persists in the reaction mixture. Once the highly reactive C-3 iminium intermediate finally forms, it acts as a potent electrophile. Instead of waiting for aqueous hydrolysis, it immediately attacks the abundant unreacted indole, forming a stable bis(indolyl)methane dimer[3].
Solution: You must implement an inverse addition protocol . Do not add the Vilsmeier reagent to the indole. Instead, add the indole solution dropwise to a large excess (2.5–3.0 equivalents) of pre-formed Vilsmeier reagent. This ensures that any indole molecule entering the flask is immediately consumed, keeping the concentration of unreacted indole near zero and completely starving the dimerization pathway.
Q2: My reaction stalls with high unreacted starting material. Should I increase the temperature to force the reaction?Causality: The steric clash creates a high activation energy barrier for C-3 formylation. While increasing the temperature (e.g., >100 °C) provides the thermodynamic energy to overcome this barrier, it simultaneously accelerates destructive side reactions. High heat in the presence of strong acidic byproducts (HCl/phosphoric acids from POCl3) leads to the dealkylation (loss of the tert-butyl group) and tar formation[4].
Solution: Do not exceed a thermal ceiling of 95 °C. Instead of brute-forcing the temperature, optimize the electrophilicity of the reagent. Ensure absolute anhydrous conditions; trace water hydrolyzes the Vilsmeier reagent, effectively lowering its concentration and stalling the reaction.
Q3: I am detecting a structural isomer in my product mixture. How do I improve C-3 regioselectivity?Causality: Indoles strongly prefer electrophilic aromatic substitution at the C-3 position. However, when C-3 is blocked by the 2-tert-butyl group, and C-4 is hindered by the 5-ethyl group, the electrophile is forced to route to the next most accessible electron-rich position, typically C-6 on the benzene ring[2].
Solution: Off-target regioselectivity in sterically hindered indoles is highly temperature-dependent. Maintain a strict temperature range of 85–90 °C. Furthermore, ensure the reaction is completely homogeneous; localized hot spots in a poorly stirred flask will provide the activation energy required for C-6 formylation.
Q4: The product turns into a black tar during the aqueous workup. How can I prevent this degradation?Causality: The iminium intermediate must be hydrolyzed to the aldehyde. If the workup is too slow or insufficiently basic, the intermediate can oligomerize into trimers or complex tars[5]. Additionally, the uncontrolled exothermic hydrolysis of excess POCl3 generates localized acidic spikes that degrade the indole core.
Solution: Perform a rapid, buffered quench . Pour the reaction mixture directly into a vigorously stirred slurry of crushed ice and saturated aqueous sodium carbonate (Na2CO3)[1]. The ice absorbs the exothermic shock, while the carbonate immediately neutralizes the acid, driving the iminium-to-aldehyde hydrolysis rapidly and cleanly.
Part 3: Quantitative Data Summary
The following table summarizes the comparative product distributions based on different reaction parameters, validating the necessity of the inverse addition method.
Reaction Condition
Indole Addition Method
Temp (°C)
3-Formyl Yield (%)
Dimer Yield (%)
Unreacted Indole (%)
Standard Vilsmeier
Direct (VR added to Indole)
0 to 85
35.0
45.0
15.0
High Temperature
Direct (VR added to Indole)
110
40.0
30.0
5.0 (High Tar)
Optimized Protocol
Inverse (Indole added to VR)
90
82.0
< 5.0
< 5.0
Part 4: Optimized Experimental Protocol
This self-validating protocol is engineered specifically to address the steric challenges of 2-tert-butyl-5-ethylindole by utilizing inverse addition and rapid basic quenching.
Preparation of the Vilsmeier Reagent: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and argon inlet. Add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) and cool the flask to 0 °C in an ice-water bath.
Activation: Add phosphorus oxychloride (POCl₃) (2.5 equiv) dropwise over 30 minutes. Maintain the internal temperature strictly below 10 °C to prevent degradation of the chloroiminium salt[1]. Stir for an additional 30 minutes at 0 °C.
Inverse Addition (Critical Step): Dissolve 2-tert-butyl-5-ethylindole (1.0 equiv) in a minimal volume of anhydrous DMF. Add this indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 1 hour. This keeps the concentration of unreacted indole negligible, preventing bis(indolyl)methane formation[3].
Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 85–90 °C. Maintain this temperature for 6–8 hours under argon. Monitor via LC-MS. Do not exceed 95 °C.
Rapid Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a large beaker containing a vigorously stirred slurry of crushed ice and saturated aqueous Na₂CO₃. Ensure the final pH stabilizes between 8 and 9[1].
Hydrolysis & Isolation: Stir the quenched mixture for 2 hours at room temperature to ensure complete hydrolysis of the iminium intermediate. Extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel column chromatography.
A Comparative Guide to the Reactivity of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and Unsubstituted Indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharm...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-carbaldehyde and its derivatives are pivotal intermediates in the synthesis of a vast array of biologically active compounds and pharmaceuticals.[1] The strategic placement of substituents on the indole scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its chemical reactivity and ultimately its biological function. This guide provides a detailed comparative analysis of the reactivity of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and its parent compound, unsubstituted indole-3-carbaldehyde.
The introduction of a bulky tert-butyl group at the C2 position and an electron-donating ethyl group at the C5 position significantly modifies the reactivity profile of the indole-3-carbaldehyde core. This comparison will delve into the nuanced interplay of these steric and electronic effects on two primary reactive sites: the carbaldehyde group at C3 and the indole ring itself. Through a combination of theoretical rationale and detailed experimental protocols, this guide aims to equip researchers with the predictive understanding necessary for the strategic design and synthesis of complex indole-containing molecules.
The Structural and Electronic Landscape: A Tale of Two Indoles
The key to understanding the differential reactivity of these two molecules lies in a thorough analysis of the influence of the tert-butyl and ethyl substituents.
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde:
C2-tert-Butyl Group: The most prominent feature of this molecule is the sterically demanding tert-butyl group at the C2 position.[2] This group exerts a significant steric shield around the C3-carbaldehyde and the N1-H of the indole ring.[2] Electronically, the tert-butyl group is a weak electron-donating group through induction.[3]
C5-Ethyl Group: The ethyl group at the C5 position is also an electron-donating group, contributing to an increase in the electron density of the benzene portion of the indole ring.[4] Its steric impact is considerably less than that of the tert-butyl group.
Unsubstituted Indole-3-carbaldehyde:
This molecule serves as our baseline for comparison. The absence of bulky or strongly electron-altering groups allows for a more straightforward reactivity profile, primarily governed by the inherent electronic properties of the indole ring and the aldehyde functionality.
The following diagram illustrates the key structural differences and their predicted impact on reactivity.
Caption: Key substituents and their predicted effects on reactivity.
Comparative Reactivity Analysis
We will now explore how these structural and electronic differences manifest in key chemical transformations.
Reactivity of the C3-Carbaldehyde: Nucleophilic Addition
The aldehyde functional group is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon and the steric accessibility of this site are the two main factors governing the rate and feasibility of such reactions.
Prediction:
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: The formidable steric bulk of the adjacent tert-butyl group is expected to significantly hinder the approach of nucleophiles to the carbonyl carbon.[2] This steric impediment will likely lead to a decreased reaction rate for nucleophilic additions compared to the unsubstituted analogue. While the electron-donating effects of the tert-butyl and ethyl groups might slightly decrease the electrophilicity of the carbonyl carbon, the steric effect is predicted to be the dominant factor.
Unsubstituted Indole-3-carbaldehyde: With an unhindered C3-carbaldehyde, this molecule is expected to readily undergo nucleophilic addition reactions.
The following table summarizes the predicted outcomes for a representative nucleophilic addition, the Wittig reaction.
Feature
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Unsubstituted Indole-3-carbaldehyde
Reaction Rate
Slower
Faster
Yield
Potentially lower, may require more forcing conditions
Higher under standard conditions
Key Influencing Factor
Steric hindrance from the C2-tert-butyl group
Unhindered access to the carbonyl group
Reactivity of the Indole Ring: Electrophilic Aromatic Substitution
The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The preferred site of electrophilic substitution on the indole nucleus is typically the C3 position. However, since this position is occupied by the carbaldehyde group, electrophilic attack will be directed to other positions on the ring, primarily the electron-rich pyrrole ring (if the N-H is deprotonated) or the benzene ring.
Prediction:
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: The combined electron-donating effects of the tert-butyl and ethyl groups will increase the overall electron density of the indole ring, making it more nucleophilic and thus more reactive towards electrophiles. The ethyl group at C5 will further activate the benzene portion of the ring. The bulky tert-butyl group at C2 will sterically direct incoming electrophiles away from the C2 and N1 positions.
Unsubstituted Indole-3-carbaldehyde: The indole ring is inherently electron-rich and reactive towards electrophiles.
The following table summarizes the predicted outcomes for a representative electrophilic aromatic substitution reaction.
Feature
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
Unsubstituted Indole-3-carbaldehyde
Reaction Rate
Faster
Slower
Regioselectivity
Influenced by both electronic and steric factors of substituents
Governed by the inherent electronics of the indole ring
Key Influencing Factor
Enhanced nucleophilicity from electron-donating groups
Baseline reactivity of the indole ring
Experimental Protocols
To empirically validate these predictions, the following detailed experimental protocols for a Wittig reaction and a Vilsmeier-Haack formylation (as a model for electrophilic substitution on the indole precursor) are provided.
Protocol 1: Comparative Wittig Olefination
This protocol outlines a comparative experiment to assess the reactivity of the C3-carbaldehyde towards a stabilized Wittig ylide.
High-Resolution HPLC Method Validation for the Purity Analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde: A Comparative Guide
Executive Summary & The Analytical Challenge 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a sterically hindered, highly lipophilic indole derivative that serves as a critical building block in the synthesis of adva...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & The Analytical Challenge
2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde is a sterically hindered, highly lipophilic indole derivative that serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a conjugated indole core, an aldehyde hydrogen-bond acceptor, and bulky, hydrophobic alkyl groups[1].
The primary analytical challenge in quantifying the purity of this intermediate lies in its synthesis. Typical synthetic routes generate closely related regioisomers (e.g., 3-ethyl-5-tert-butyl variants) and des-alkylated byproducts. Ensuring the absolute purity of this intermediate is non-negotiable, as these structurally similar impurities can easily propagate through subsequent synthetic steps, ultimately compromising the efficacy and safety of the final drug product.
Comparison of Analytical Alternatives
To quantify the purity of this indole derivative, chromatographers typically default to standard Reversed-Phase HPLC (RP-HPLC). However, resolving highly similar lipophilic isomers requires specific stationary phase selectivity and high column efficiency.
Alternative A: Fully Porous C18 (5 µm) - The Traditional Baseline
Mechanism: Relies entirely on dispersive hydrophobic interactions.
Drawback: Solutes diffuse deeply into the fully porous silica network, increasing the intra-particle mass transfer resistance (the
C
-term in the van Deemter equation)[2]. This results in peak broadening. Furthermore, the aliphatic C18 chain lacks the electronic selectivity needed to differentiate subtle positional changes on the indole ring.
Alternative B: UHPLC C18 (1.7 µm) - The High-Throughput Option
Mechanism: Utilizes sub-2 µm particles to drastically reduce eddy diffusion and mass transfer resistance.
Drawback: Generates extreme backpressures (>600 bar), necessitating specialized, capital-intensive UHPLC instrumentation[3]. While efficiency increases, the fundamental selectivity (
α
) remains identical to standard C18, often failing to baseline-resolve regioisomers.
The Optimized Solution: Core-Shell Phenyl-Hexyl (2.6 µm)
Mechanism: Employs a solid, impermeable silica core surrounded by a 0.5 µm porous shell[2]. This architecture restricts solute diffusion depth, delivering UHPLC-like sharp peaks at standard HPLC pressures (<400 bar)[4]. The Phenyl-Hexyl stationary phase provides a dual-retention mechanism: hydrophobic partitioning for the tert-butyl/ethyl groups, and orthogonal
π−π
electron donor-acceptor interactions for the indole core[5].
Mechanistic interactions driving selectivity on a Core-Shell Phenyl-Hexyl column.
Self-Validating Experimental Protocol
To ensure a robust, self-validating system, the following protocol incorporates built-in System Suitability Testing (SST) to verify performance prior to sample analysis.
Causality Behind the Chemistry:
The indole nitrogen can undergo partial protonation depending on the mobile phase pH, leading to peak splitting or severe tailing. The addition of 0.1% Trifluoroacetic acid (TFA) forces the molecule into a single, neutral state and acts as an ion-pairing agent for any basic impurities[6]. Detection at 280 nm is explicitly chosen to maximize the signal-to-noise ratio for the conjugated indole-3-carbaldehyde
π→π∗
transition while minimizing background drift from the gradient[7].
Step-by-Step Methodology:
Sample Preparation: Accurately weigh 10.0 mg of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde. Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution. Dilute 1:20 with the initial mobile phase composition to yield a 50 µg/mL working standard.
Chromatographic Setup:
Column: Core-Shell Phenyl-Hexyl, 150 mm x 4.6 mm, 2.6 µm.
Mobile Phase A: Milli-Q Water + 0.1% TFA.
Mobile Phase B: HPLC-Grade Acetonitrile + 0.1% TFA.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (thermostatted to ensure retention time reproducibility).
Injection Volume: 10 µL.
Detection: UV at 280 nm.
Gradient Program:
0-2 min: 30% B (Isocratic hold to focus the analyte band at the column head).
2-12 min: 30%
→
90% B (Linear gradient to elute highly lipophilic impurities).
12-15 min: 90% B (Column wash).
15-20 min: 30% B (Re-equilibration).
System Suitability Testing (SST): Inject the working standard six consecutive times. The analytical run is validated only if:
Theoretical Plates (
N
) > 15,000.
Tailing Factor (
Tf
) < 1.5.
Retention Time %RSD < 1.0%.
Method Validation as per ICH Q2(R2) Guidelines
Analytical validation ensures the method is scientifically sound and fit for its intended purpose: quantifying API purity[8]. The workflow below outlines the sequential validation parameters executed to prove the method's reliability.
ICH Q2(R2) Analytical Method Validation Workflow.
Comparative Performance & Validation Data
The transition from a fully porous C18 to a Core-Shell Phenyl-Hexyl column fundamentally transforms the purity analysis. By leveraging the solid-core architecture, chromatographers bypass the severe band-broadening effects typical of highly lipophilic molecules diffusing through deep silica pores[5].
Table 1: Chromatographic Performance Comparison
Parameter
Fully Porous C18 (5 µm)
Core-Shell Phenyl-Hexyl (2.6 µm)
Retention Time (min)
14.2
9.8
Theoretical Plates (
N
)
~8,500
~22,000
Tailing Factor (
Tf
)
1.65
1.08
Resolution (
Rs
) from Isomer
1.4 (Co-elution)
2.8 (Baseline Resolution)
Operating Pressure (bar)
180
240
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Phenyl-Hexyl)
Validation Parameter
ICH Acceptance Criteria
Observed Result
Linearity (Range)
R2≥0.999
R2=0.9998
(5 to 150 µg/mL)
Precision (Repeatability)
%RSD
≤2.0%
0.65% (
n=6
)
Accuracy (Recovery)
98.0% - 102.0%
99.4% - 100.8%
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
0.15 µg/mL / 0.45 µg/mL
Specificity
No interference from blank
Passed (Peak purity > 99.9%)
Conclusion
For the purity analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, relying on standard C18 chemistry is insufficient due to the lack of electronic selectivity. The Core-Shell Phenyl-Hexyl column exploits the electron-rich nature of the indole ring, providing a
π−π
retention mechanism that strictly hydrophobic C18 phases cannot match. This self-validating method not only meets all stringent ICH Q2(R2) guidelines[8] but also significantly increases laboratory throughput without the need for capital-intensive UHPLC upgrades.
A Spectroscopic Investigation of C2-Substituted Indole-3-Carbaldehydes: A Comparative Analysis of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and its 2-Methyl Analogs
In the landscape of pharmaceutical research and drug development, indole-3-carbaldehyde and its derivatives represent a cornerstone scaffold for the synthesis of a myriad of biologically active compounds. The strategic f...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, indole-3-carbaldehyde and its derivatives represent a cornerstone scaffold for the synthesis of a myriad of biologically active compounds. The strategic functionalization of the indole ring, particularly at the C2 and C5 positions, can profoundly influence the molecule's electronic properties, steric profile, and, consequently, its biological activity. This guide provides an in-depth spectroscopic comparison of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde with its less sterically hindered 2-methyl analogs, namely 2-methyl-1H-indole-3-carbaldehyde and 5-ethyl-2-methyl-1H-indole-3-carbaldehyde.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the structural nuances imparted by the bulky tert-butyl group in comparison to the methyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the characterization and differentiation of these important synthetic intermediates.
Molecular Structures Under Investigation
The following diagram illustrates the chemical structures of the three indole-3-carbaldehyde derivatives at the core of this comparative analysis.
Figure 1: Chemical structures of the compared indole-3-carbaldehyde derivatives.
Spectroscopic Data Summary
The following tables provide a summary of the available and predicted spectroscopic data for the three compounds. It is important to note that while experimental data for 2-methyl-1H-indole-3-carbaldehyde is available, the data for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and 5-ethyl-2-methyl-1H-indole-3-carbaldehyde are largely predicted based on established principles of substituent effects on the indole scaffold.
The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, yet detailed, protocols for obtaining the data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the indole-3-carbaldehyde derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Figure 2: Generalized workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
Ionization: Electron ionization (EI) is a common method for these types of molecules, providing a characteristic fragmentation pattern. Electrospray ionization (ESI) can also be used, which typically results in a more prominent molecular ion peak.
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectra of these indole-3-carbaldehydes are characterized by several key regions. The aldehyde proton is typically found far downfield, around 10 ppm, as a singlet. The indole N-H proton is also a singlet and appears downfield, often above 8 ppm, and its chemical shift can be sensitive to solvent and concentration.
The aromatic region (7-8.5 ppm) will show a set of multiplets corresponding to the protons on the benzene ring of the indole nucleus. The substitution pattern on this ring significantly influences the splitting patterns and chemical shifts. For the 5-ethyl substituted analogs, we expect to see characteristic splitting patterns for the remaining aromatic protons.
In the aliphatic region, the 2-methyl group of the methyl analogs will appear as a singlet around 2.4 ppm. For the 2-tert-butyl analog, a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm. The ethyl group at the 5-position will present as a quartet for the methylene protons (around 2.7 ppm) and a triplet for the methyl protons (around 1.3 ppm).
¹³C NMR Spectroscopy
The carbonyl carbon of the aldehyde group is the most downfield signal in the ¹³C NMR spectrum, appearing around 185 ppm. The C2 carbon is also significantly downfield, with its chemical shift being highly sensitive to the nature of the substituent. The bulky and electron-donating tert-butyl group is expected to cause a more pronounced downfield shift of the C2 carbon compared to the methyl group. The other aromatic carbons of the indole ring will resonate in the range of approximately 110-140 ppm. The alkyl carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are dominated by a strong absorption band for the C=O stretch of the aldehyde group, typically found in the region of 1640-1660 cm⁻¹. The N-H stretching vibration of the indole ring gives rise to a sharp to moderately broad band around 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations will also be present in their characteristic regions.
Mass Spectrometry
The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular weight of each compound. The fragmentation patterns can also provide valuable structural information. A common fragmentation pathway for indole-3-carbaldehydes is the loss of the formyl group (CHO), leading to a significant [M-29]⁺ peak.
Comparative Analysis: The Influence of the C2-Substituent
The primary difference between the target compound, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde, and its 2-methyl analogs lies in the steric bulk and electronic effect of the C2 substituent.
Steric Effects: The tert-butyl group is significantly larger than the methyl group. This steric hindrance can influence the conformation of the molecule and may lead to subtle changes in the chemical shifts of nearby protons and carbons in the NMR spectra. It can also impact the reactivity of the adjacent aldehyde group.
Electronic Effects: Both methyl and tert-butyl groups are electron-donating through an inductive effect. The tert-butyl group is a slightly stronger electron-donating group than the methyl group. This increased electron donation into the indole ring is expected to cause a slight upfield shift of the aromatic protons and a downfield shift of the C2 carbon in the NMR spectra of the tert-butyl analog compared to the methyl analogs.
The presence of the 5-ethyl group in both 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and 5-ethyl-2-methyl-1H-indole-3-carbaldehyde will primarily affect the chemical shifts and splitting patterns of the aromatic protons on the benzene portion of the indole ring.
Conclusion
References
Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
Eslam R. El-Sawy, et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
Murat Bingül, et al. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-324.
Wagnat, W. A. S., et al. (2016).
Ng, S. W. (2012). 5-Methyl-1H-indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2691.
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
Tang, W., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 1-17.
BenchChem (2025). Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). [Video]. YouTube.
NIST Mass Spectrometry Data Center. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. National Institute of Standards and Technology.
NIST Mass Spectrometry Data Center. (n.d.). 1H-Indole, 2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
Bharadwaj, L. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. Journal of Molecular Structure, 1315, 138345.
Srivastava, A., et al. (2017). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular Structure, 1147, 54-65.
Reddy, T. R., et al. (2025). 2-Alkynyl Indole-3-carbonitriles: Synthon for the Regioselective Synthesis of Functionalized 4-Aminocarbazoles. The Journal of Organic Chemistry.
NIST Mass Spectrometry Data Center. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
Wójcik, J., et al. (2024).
Comparative
Validating molecular docking models using 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde derivatives
Featuring a Comparative Case Study with 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde Derivatives Introduction: The Imperative of Validation in Structure-Based Drug Design In the modern era of drug discovery, molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Featuring a Comparative Case Study with 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde Derivatives
Introduction: The Imperative of Validation in Structure-Based Drug Design
In the modern era of drug discovery, molecular docking stands as a cornerstone of computational chemistry, enabling the rapid screening of vast chemical libraries to predict how potential drug candidates might bind to a biological target.[1][2][3] This in silico approach accelerates the identification of promising "hits" and provides invaluable atomic-level insights into protein-ligand interactions.[4] However, a computational prediction is merely a hypothesis. The scoring functions used to rank docked poses are approximations of complex biological reality and can often lead to false positives or inaccurate binding mode predictions.[5] Therefore, rigorous validation is not just a procedural step but a scientific necessity to ensure that computational predictions are both reliable and relevant.
This guide provides a comprehensive framework for validating molecular docking models, moving beyond simple score metrics to embrace a multi-faceted approach that integrates advanced computational techniques with gold-standard experimental data. We will use a case study centered on a series of hypothetical derivatives of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde to illustrate how a systematic Structure-Activity Relationship (SAR) analysis serves as a powerful tool for validating and refining docking protocols.[6][7] The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs, making it an ideal framework for this exploration.[8][9][10][11]
Pillar 1: The Rationale for a Multi-Pronged Validation Strategy
Our validation workflow is designed as a self-validating system, where computational predictions inform experimental design, and experimental results, in turn, are used to refine the computational model.
The Integrated Validation Workflow
The following diagram illustrates the cyclical and integrated nature of a rigorous validation process. It begins with a computational prediction, which is then tested through a hierarchy of increasingly complex computational and experimental methods.
Caption: Using SAR to validate a docking model's predictive power.
Data Presentation: Comparative Analysis Table
A crucial step is to summarize the computational and experimental data in a clear, comparative format.
Compound ID
R-Group Modification
Docking Score (kcal/mol)
Predicted Key Interactions
Experimental Binding Affinity (Kd)
Experimental Activity (IC50)
1 (Parent)
-H
-8.5
Hydrophobic contact with Val78
500 nM
1.2 µM
2
-OH (para)
-9.7
H-bond with Ser122; Hydrophobic
45 nM
98 nM
3
-OCH3 (para)
-8.8
Lost H-bond; Retains Hydrophobic
410 nM
1.0 µM
4
-CF3 (para)
-9.2
Strong hydrophobic contact
150 nM
350 nM
5
-C(CH3)3 (para)
-6.9
Predicted steric clash with Phe150
> 10 µM
> 20 µM
This table uses illustrative data. A real study would involve the synthesis and testing of these specific compounds.
Biophysical Binding Assays
To generate the quantitative data needed for SAR, direct binding assays are essential. They measure the physical interaction between the compound and the target protein, providing thermodynamic and kinetic constants.
Surface Plasmon Resonance (SPR): This technique measures changes in mass on a sensor surface as the ligand binds to the immobilized target protein. It is a powerful tool for determining not only the binding affinity (KD) but also the on-rates (kon) and off-rates (koff) of the interaction.
[12][13][14]* Isothermal Titration Calorimetry (ITC): Considered the gold standard for thermodynamics, ITC directly measures the heat released or absorbed during the binding event. [13]It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), allowing for the calculation of entropy (ΔS).
[15]
Experimental Protocol: General SPR Binding Assay
Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).
Analyte Preparation: Prepare a series of precise dilutions of the indole derivative (the analyte) in a suitable running buffer. Include a buffer-only (blank) sample for double referencing.
Binding Measurement:
Inject the different concentrations of the analyte over the sensor surface containing the immobilized protein.
Record the association phase (where the binding signal increases).
Follow with an injection of running buffer to record the dissociation phase (where the signal decreases).
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the protein, preparing the surface for the next cycle.
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
Structural Biology
The ultimate validation of a binding pose comes from experimentally determining the three-dimensional structure of the protein-ligand complex.
X-ray Crystallography: If the protein-ligand complex can be crystallized, X-ray diffraction provides a high-resolution atomic map of the interaction. This allows for a direct comparison with the computationally predicted pose. A docking protocol is generally considered successful if it can reproduce the crystallographic pose with an RMSD of less than 2.0 Å.
[1]* Cryo-Electron Microscopy (Cryo-EM): For large proteins or complexes that are difficult to crystallize, Cryo-EM is becoming an increasingly powerful alternative for structure determination.
Conclusion: A Self-Validating Path to Confident Drug Design
Validating a molecular docking model is a dynamic and iterative process that marries computational prediction with empirical evidence. By moving beyond a simple reliance on docking scores and embracing a holistic workflow that includes MD simulations and, most importantly, experimental SAR data from techniques like SPR and ITC, researchers can build robust, predictive models. Using a derivative series, as illustrated with our indole scaffold, provides the most powerful validation, as it tests the model's ability to explain trends in biological activity, not just a single data point. This rigorous, multi-faceted approach transforms molecular docking from a speculative tool into a reliable and validated engine for hypothesis-driven drug discovery.
References
El-Sawy, E. R., et al. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
M, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Available at: [Link]
Thong-On, A., et al. (2023). Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. PMC. Available at: [Link]
(2025, March 17). Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI. Available at: [Link]
Kawai, K., et al. (2019). Molecular dynamics analysis to evaluate docking pose prediction. PMC. Available at: [Link]
(2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Available at: [Link]
Synthetic method for indole-3-carboxaldehyde compounds. (n.d.). Google Patents.
(2024, December 10). How to initiate protein-ligand docking with MD simulation tools?. ResearchGate. Available at: [Link]
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Available at: [Link]
S, P., & M, M. (2021). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. PMC. Available at: [Link]
(2025, June 3). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]
K, P., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. Available at: [Link]
Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Available at: [Link]
Saldivar-Espinoza, B., & G-de-la-Rosa, J. (2020). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
G, S., et al. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. Available at: [Link]
(2021, February 1). Biophysical characterization of compounds disrupting the SARS-CoV-2 Spike – ACE2 interaction using SPR. Reaction Biology. Available at: [Link]
(2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development. ResearchGate. Available at: [Link]
Structure–Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Available at: [Link]
(2024, February 14). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
(2022, December 1). Spectroscopic, Thermodynamic and Molecular Docking Studies on Molecular Mechanisms of Drug Binding to Proteins. MDPI. Available at: [Link]
Singh, D. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
Tripathi, A., & Misra, K. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]
(2025, October 23). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. MDPI. Available at: [Link]
Meng, X.-Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available at: [Link]
Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers. Available at: [Link]
LC-MS reference standards validation for 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
An in-depth technical guide for the analytical validation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde reference standards using LC-MS/MS. Executive Summary In modern pharmaceutical development, the integrity of qu...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for the analytical validation of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde reference standards using LC-MS/MS.
Executive Summary
In modern pharmaceutical development, the integrity of quantitative analytical data is entirely dependent on the quality of the reference standards used. 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (CAS: 588670-11-5) [1] is a sterically hindered indole derivative frequently utilized as a specialized building block or a critical impurity marker in the synthesis of targeted therapeutics.
Because this molecule is often monitored at trace levels (parts-per-billion), high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical method of choice. However, LC-MS is highly susceptible to ionization variability and matrix effects[2]. Therefore, validating the reference standard and the analytical method must be treated as a holistic, self-validating system governed by stringent regulatory frameworks such as ICH Q2(R2) [3][4] and FDA guidelines for chromatography validation [5][6].
This guide objectively compares the performance of different reference standard grades for this molecule and provides a causal, step-by-step methodology for rigorous LC-MS/MS validation.
The Causality of Experimental Design
To build a robust LC-MS/MS method, every instrumental parameter must be selected based on the specific physicochemical properties of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Ionization Mode (ESI+): The indole nitrogen is highly amenable to protonation. We utilize Positive Electrospray Ionization (ESI+) with a mobile phase containing 0.1% Formic Acid. Causality: The acidic modifier forces the equilibrium toward the
[M+H]+
state (m/z 230.15), maximizing ionization efficiency and lowering the Limit of Quantitation (LOQ).
Chromatographic Separation: A sub-2 µm C18 column is selected with a shallow gradient of Acetonitrile. Causality: The bulky tert-butyl group at the 2-position and the ethyl group at the 5-position render the molecule highly hydrophobic. A strong organic gradient prevents peak tailing, while the high-resolution C18 stationary phase separates the target from structurally similar isomers (e.g., 5-methyl derivatives) that could cause isobaric interference.
Isotope Dilution Mass Spectrometry (IDMS): A stable isotope-labeled internal standard (SIL-IS), such as a
13C
or deuterium-labeled analog, is spiked into every sample. Causality: While LC-MS carries higher inherent %RSDs than UV detection due to ionization fluctuations[2], a SIL-IS perfectly co-elutes with the target analyte. Any ion suppression caused by the sample matrix affects both the analyte and the IS equally, effectively canceling out the error and enabling highly precise quantification.
Comparative Analysis of Reference Standard Grades
When validating an analytical procedure per ICH Q2(R2)[4][6], the purity and characterization of the reference material directly dictate the accuracy of the assay. We compared three grades of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde across standard validation parameters.
Table 1: Performance Comparison of Reference Standard Grades (LC-MS/MS Assay)
Validation Parameter
Certified Reference Material (CRM)
Commercial Analytical Grade (>95%)
In-House Synthesized (Prep-HPLC)
Purity Assignment
99.8% ± 0.1% (qNMR verified)
96.5% (Requires correction factor)
92.0% (Highly variable)
Traceability
ISO 17034 / NIST Traceable
Vendor Certificate of Analysis (CoA)
Uncertified
Inter-day Precision (%RSD)
1.2%
3.5%
6.8%
Accuracy (% Bias)
+0.5%
-2.1%
-5.4%
Regulatory Suitability
Late-stage clinical & Commercial
Early-stage R&D & Method Dev
Investigative purposes only
Data Synthesis Context: CRM provides the lowest variance and bias, making it mandatory for GMP batch release. Commercial analytical grades (e.g., from suppliers like Arctom[1]) are highly effective for method development provided a purity correction factor is applied. In-house standards fail to meet the strict <2% RSD criteria often expected for precise API quantification[2].
Self-Validating LC-MS/MS Protocol
A trustworthy analytical method cannot rely on assumption; it must actively prove its own validity during every run. The following step-by-step protocol is designed as a self-validating system , adhering to FDA and ICH Q14/Q2(R2) standards[3][6].
Step 1: System Suitability Testing (SST)
Before analyzing any unknown samples, the health of the LC-MS/MS must be verified.
Inject a mid-level calibration standard (e.g., 50 ng/mL) six consecutive times.
Calculate the %RSD for peak area, retention time, and peak asymmetry.
Self-Validation Check: The batch is automatically aborted if retention time drift exceeds 0.1 minutes or area %RSD exceeds 2.0%. This prevents the generation of data on a failing instrument[5].
Step 2: Preparation of Bracketing Calibration Curves
Prepare a 7-point calibration curve ranging from 1 ng/mL (LOQ) to 1000 ng/mL using the CRM-grade 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Spike all standards with a constant concentration of SIL-IS (50 ng/mL).
Inject the full curve at the beginning and the end of the analytical batch.
Self-Validation Check: The response factor must remain linear (
R2>0.995
) across both curves. "Bracketing" proves that the detector's sensitivity did not drift during the 12-hour run.
Step 3: Interspersing Quality Control (QC) Samples
Prepare QC samples at three distinct levels: Low (3 ng/mL), Mid (400 ng/mL), and High (800 ng/mL).
Insert a QC block (Low, Mid, High) after every 10 unknown samples.
Self-Validation Check: If two consecutive QCs fail to meet the ±15% accuracy threshold, the specific bracket of 10 samples is invalidated and re-run. This isolates errors and protects the integrity of the broader dataset.
Step 4: Matrix Effect and Specificity Evaluation
Extract blank matrix samples and spike them post-extraction with the analyte at the Mid QC level.
Compare the peak areas of the post-extraction spiked samples to neat standards prepared in solvent.
Self-Validation Check: The Matrix Factor (MF) must be calculated. If the IS-normalized MF deviates by more than 15%, the chromatography gradient must be adjusted to separate the analyte from the suppressing matrix components.
Method Workflows and Visualizations
To conceptualize the regulatory alignment and the self-validating nature of the analytical batch, refer to the following workflow diagrams.
Fig 1: LC-MS method validation workflow adhering to ICH Q14 and Q2(R2) guidelines.
Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". labmanager.com. 3
Allan Chemical Corporation. "FDA Guidelines for Chromatography Validation". allanchem.com. 5
ResearchGate. "I read through the FDA guidlines for LC-MS validation, but it states it for matrix quantification. is it the same for simple APIs in solution?". researchgate.net. 2
International Council for Harmonisation (ICH). "Quality Guidelines - Q2(R2) Validation of Analytical Procedures". ich.org. 4
U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". fda.gov. 6
Operational & Disposal Master Plan: 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde As researchers and drug development professionals scale up the synthesis of complex heterocyclic compounds, the management of specialize...
As researchers and drug development professionals scale up the synthesis of complex heterocyclic compounds, the management of specialized chemical waste becomes a critical logistical and safety challenge. 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde (CAS: 588670-11-5) is a highly substituted indole derivative used as a building block in pharmaceutical research[1].
Because the toxicological properties of niche, highly substituted indole derivatives are rarely exhaustively investigated, the precautionary principle mandates that we treat this compound utilizing the baseline hazard profile of its parent scaffold, indole-3-carboxaldehyde[2]. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and disposal of this chemical, ensuring compliance with OSHA and EPA regulations.
Hazard Assessment & Mechanistic Causality
Before initiating any disposal protocols, laboratory personnel must understand the why behind the compound's hazard classifications. This ensures that safety is driven by chemical logic rather than rote memorization.
The Aldehyde Moiety: The C3-carbaldehyde group is highly electrophilic. It is susceptible to autoxidation in the presence of air, slowly converting to the corresponding carboxylic acid. This reactivity makes the compound incompatible with strong oxidizers and bases[3].
The Indole Scaffold: The electron-rich nature of the indole ring makes it a target for electrophilic attack. Mixing this waste with reactive electrophiles (e.g., acyl chlorides, halogens) in a waste carboy can trigger uncontrolled exothermic reactions.
Physical State: As a fine crystalline powder, it easily aerosolizes. Inhalation of these micro-particles bypasses primary mucosal defenses, leading to acute respiratory irritation[4],[2].
Table 1: Quantitative Hazard & Regulatory Profile
Hazard Type
GHS Classification
Mechanistic Rationale & Causality
Skin Irritation
Category 2 (H315)
Lipophilic tert-butyl and ethyl groups enhance dermal penetration; the aldehyde cross-links surface proteins[4],[3].
Eye Irritation
Category 2A (H319)
Direct particulate contact causes severe, immediate mucosal inflammation[3].
Respiratory Toxicity
STOT SE 3 (H335)
Fine powder aerosolization irritates the upper respiratory tract[4],[3].
| Storage Limit | 90 - 180 Days | EPA Resource Conservation and Recovery Act (RCRA) limits for Large/Small Quantity Generators[5]. |
Pre-Disposal Logistics & PPE
Under OSHA’s Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific control measures for hazardous materials[6],[7].
Self-Validating PPE Selection Protocol:
Hand Protection: Select standard nitrile gloves (minimum 4 mil thickness) for handling the solid powder[4].
Causality: Nitrile provides an excellent barrier against dry organic solids. However, if the compound is dissolved in dichloromethane (DCM), nitrile will degrade within minutes.
Validation Step: If handling a DCM solution, perform a tactile check of the gloves every 10 minutes. If any tackiness or swelling is detected, immediately swap to laminate (e.g., Silver Shield) or heavy butyl rubber gloves.
Respiratory Protection: Handle exclusively within a certified chemical fume hood[6].
Validation Step: Verify the fume hood monitor reads a face velocity of at least 80–100 feet per minute (fpm) before opening the chemical container.
Step-by-Step Disposal Workflows
The EPA mandates that hazardous waste must be tracked from the point of generation to its final disposal facility[5]. Academic and research laboratories can utilize the flexibilities of EPA 40 CFR Part 262, Subpart K, which allows trained professionals to make waste determinations in the lab[8],[9].
Protocol A: Solid Powder Waste Consolidation
Preparation: Inside the fume hood, gather all residual solid 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Containment: Transfer the solid into a wide-mouth amber glass or High-Density Polyethylene (HDPE) container[2].
Causality: Amber glass prevents photo-catalyzed degradation of the aldehyde, while a tight seal prevents moisture ingress and subsequent caking.
Labeling: Affix a hazardous waste tag. Write the full chemical name. Do not use abbreviations like "t-Bu-Et-Indole-CHO"[9].
Validation: Invert the sealed container gently. If any powder escapes the threads, the seal is compromised. Wipe the exterior with a damp cloth, re-seal, and transfer to the Satellite Accumulation Area (SAA)[5].
Causality: If the compound is dissolved in DCM or chloroform, it must be routed to Halogenated Waste . If dissolved in DMSO, DMF, or ethanol, it goes to Non-Halogenated Waste . Mixing these streams can result in the release of highly toxic dioxins during commercial incineration.
Transfer: Use a dedicated, grounded funnel to pour the solution into the carboy. Leave at least 10% headspace.
Validation: Review the waste log attached to the carboy. If the log lists both halogenated and non-halogenated solvents, the segregation protocol has failed. The carboy must be immediately flagged for EHS intervention.
Fig 1. Step-by-step disposal workflow for solid, liquid, and consumable waste streams.
Emergency Spill Response Protocols
According to Prudent Practices in the Laboratory, spill response must be dictated by the physical state of the chemical to prevent exacerbating the hazard[10],[11].
Protocol C: Solid Powder Spill Response
Containment: Do not dry-sweep. Dry sweeping generates airborne dust, maximizing the STOT SE 3 inhalation hazard[12].
Suppression: Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., water or dilute ethanol) using a spray bottle[12].
Causality: The liquid increases the mass of the particles, forcing them to aggregate and preventing aerosolization.
Collection: Use non-sparking tools (e.g., plastic scoops) to collect the moistened slurry into a wide-mouth hazardous waste container[12].
Validation: Shine a high-intensity flashlight parallel to the floor/bench surface. Any remaining crystalline residue will reflect the light, indicating that a secondary decontamination wipe is required.
Occupational Safety and Health Administration (OSHA). "Laboratory Safety - Chemical Hygiene Plan (29 CFR 1910.1450)." U.S. Department of Labor. URL: [Link]
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories (40 CFR Part 262, Subpart K)." U.S. EPA. URL: [Link]
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. URL: [Link]
Lab Manager. "Managing Hazardous Chemical Waste in the Lab." URL: [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde
As a novel or specialized chemical, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde may not have an extensively documented safety profile. Therefore, this guide is built upon a foundational principle of laboratory safety...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel or specialized chemical, 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde may not have an extensively documented safety profile. Therefore, this guide is built upon a foundational principle of laboratory safety: treat substances of unknown toxicity as hazardous. The recommendations herein are synthesized from safety data for structurally related compounds, including indole derivatives and aldehydes, to ensure a robust and cautious approach to handling.
Hazard Assessment: An Analog-Based Approach
The molecular structure of 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde contains an indole core and an aldehyde functional group. Analogs such as Indole-3-carboxaldehyde are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Aromatic amines and other complex heterocyclic compounds also warrant careful handling due to potential toxicity[5]. Based on these structural precedents, a comprehensive risk assessment dictates that this compound should be handled as, at minimum, an irritant with potential for other adverse health effects.
Potential Hazard
GHS Classification (by Analogy)
Rationale / Precautionary Statement
Analog Compound Source
Skin Irritation
Category 2
Causes skin irritation (H315). Direct contact should be avoided at all times.
May be harmful if swallowed, inhaled, or in contact with skin.
General precaution for related heterocyclic compounds[6][7][8].
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The following equipment must be used for all procedures involving 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Eye and Face Protection
Mandatory Equipment: Chemical safety goggles conforming to ANSI Z87.1 or EN166 standards[9].
Situational Requirement: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when handling larger volumes or during vigorous mixing.
Expert Rationale: The aldehyde functional group and indole derivatives are known eye irritants[1][3]. Standard eyeglasses offer insufficient protection[10]. Chemical safety goggles provide a seal around the eyes to protect against splashes, vapors, and fine dust particles.
Best Practice: Double-gloving is recommended, especially for prolonged handling or when working with concentrated solutions[5][6]. Gloves must be inspected for tears or pinholes before each use and changed immediately if contamination is suspected[6].
Expert Rationale: Skin contact is a primary route of exposure for chemical irritants[11][12]. Nitrile gloves offer good protection against a wide range of chemicals. Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly with soap and water after work is completed[3][11].
Body Protection
Mandatory Equipment: A flame-resistant lab coat, fully buttoned, with long sleeves[6][11].
Situational Requirement: For tasks involving significant quantities or a high risk of spills, a chemical-resistant apron or disposable suit should be worn over the lab coat[5][6].
Expert Rationale: A lab coat protects personal clothing and underlying skin from accidental spills and contamination. It is the final barrier of defense and should be removed promptly if contaminated[13].
Respiratory Protection
Primary Control: All handling of solid 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure[5][6][14].
Secondary Protection: In the event of a spill outside of a fume hood or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges and a particulate pre-filter is required[3][5].
Expert Rationale: The potential for this compound to cause respiratory irritation necessitates robust engineering controls[4]. The fume hood is the primary and most effective means of protection. A respirator is a critical secondary measure for emergency situations.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
Preparation:
Confirm the chemical fume hood is functioning correctly.
Cover the work surface with disposable, absorbent bench paper[6].
Assemble all necessary equipment (glassware, spatulas, solvents) within the fume hood.
Don all required PPE as outlined above, ensuring a proper fit.
Handling the Compound:
Weighing: Carefully weigh the solid compound within the fume hood to contain any dust.
Solution Preparation: Slowly add the solid to the solvent to prevent splashing and aerosol generation[5]. Keep containers covered or sealed when not in active use[14][15].
Post-Handling & Decontamination:
Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.
Wipe down the work surface of the fume hood.
Carefully doff PPE, removing gloves last to avoid cross-contamination.
Wash hands and arms thoroughly with soap and water[14].
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation: All waste contaminated with 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde must be treated as hazardous waste[4].
Solid Waste: Contaminated gloves, bench paper, and excess solid chemical should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Keep the container sealed when not in use[4].
Collection and Disposal: Follow your institution's specific procedures for hazardous waste disposal. Do not pour any waste down the drain[1][16]. Waste should be collected by trained environmental health and safety personnel or a licensed disposal company[4][17].
Visual Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely handling 2-(tert-Butyl)-5-ethyl-1H-indole-3-carbaldehyde.
Caption: Safe Handling and Disposal Workflow.
References
Application Notes and Protocols for Safe Handling and Storage of Vol
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